5-chloropyrimidine-2-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-chloropyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHZTYHFUHDFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427987 | |
| Record name | 5-chloropyrimidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-61-5 | |
| Record name | 5-chloropyrimidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Chloropyrimidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 5-chloropyrimidine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and other bioactive molecules. This document details the necessary starting materials, experimental protocols, and quantitative data to enable the efficient and informed synthesis of this important compound.
Executive Summary
This compound is a crucial intermediate in medicinal chemistry. Its synthesis can be approached through several strategic pathways, each with distinct advantages and challenges. This guide focuses on three core synthetic strategies, providing detailed procedural information and comparative data to assist researchers in selecting the most suitable method for their specific needs. The discussed routes include the hydrolysis of an ester precursor, the transformation of an amino-pyrimidine via a Sandmeyer reaction, and the direct carboxylation of a dichloropyrimidine derivative.
Synthesis Route 1: Hydrolysis of Ethyl 5-Chloropyrimidine-2-carboxylate
This two-step route involves the initial synthesis of ethyl 5-chloropyrimidine-2-carboxylate followed by its hydrolysis to the target carboxylic acid. This pathway is advantageous due to the commercial availability of the precursors for the ester synthesis.
Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
The synthesis of the intermediate ester, ethyl 2-chloropyrimidine-5-carboxylate, can be achieved from 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester.
Experimental Protocol:
A mixture of 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water (10 mL). The resulting mixture is neutralized with a 2 N sodium hydroxide solution (90 ml) and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with 5% v/v ethyl acetate in petroleum ether) to yield ethyl 2-chloropyrimidine-5-carboxylate.[1]
Quantitative Data:
| Starting Material | Product | Yield |
| 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | Ethyl 2-chloropyrimidine-5-carboxylate | 30% |
Step 2: Hydrolysis to this compound
The hydrolysis of the ethyl ester to the final carboxylic acid can be performed under basic conditions. The following protocol is adapted from a similar procedure for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate and is expected to proceed with high efficiency.[2][3]
Experimental Protocol (Adapted):
In a round-bottomed flask equipped with a magnetic stirrer, ethyl 5-chloropyrimidine-2-carboxylate is dissolved in a suitable solvent such as a mixture of tetrahydrofuran and water. An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., 1 N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data (Expected):
While specific data for this hydrolysis is not available in the searched literature, similar hydrolysis reactions of heterocyclic esters proceed in high yields, often exceeding 90%.
Synthesis Route 2: Sandmeyer Reaction of 2-Amino-5-chloropyrimidine
This route offers an alternative pathway starting from the readily available 2-aminopyrimidine. The key steps involve the chlorination of 2-aminopyrimidine, followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid.
Step 1: Synthesis of 2-Amino-5-chloropyrimidine
The starting material, 2-amino-5-chloropyrimidine, can be synthesized from 2-aminopyrimidine through chlorination.
Experimental Protocol:
2-Aminopyrimidine is reacted with a chlorinating agent in a strongly acidic medium. For instance, reacting 2-aminopyridine with a chlorinating agent in a medium with a Hammett acidity function (H₀) of less than approximately -3.5 leads to the selective formation of 2-amino-5-chloropyridine with minimal formation of dichlorinated byproducts.[4] A typical procedure involves dissolving 2-aminopyrimidine in a strong acid and adding a chlorinating agent, such as chlorine gas or N-chlorosuccinimide, while carefully controlling the temperature. The product is then isolated by neutralization and extraction. A reported method using hydrochloric acid and sodium hypochlorite gives a yield of 72%.[5]
Quantitative Data:
| Starting Material | Product | Yield |
| 2-Aminopyrimidine | 2-Amino-5-chloropyrimidine | 72% - 76.3% |
Step 2: Sandmeyer Reaction to 5-Chloropyrimidine-2-carbonitrile
The Sandmeyer reaction allows for the conversion of the amino group of 2-amino-5-chloropyrimidine to a nitrile group via a diazonium salt intermediate.
Experimental Protocol (General):
2-Amino-5-chloropyrimidine is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) to yield 5-chloropyrimidine-2-carbonitrile.[6][7]
Step 3: Hydrolysis of 5-Chloropyrimidine-2-carbonitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under either acidic or basic conditions.
Experimental Protocol (General):
The 5-chloropyrimidine-2-carbonitrile is heated under reflux with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution). After the reaction is complete, the mixture is cooled and neutralized to precipitate the this compound. The product is then collected by filtration, washed, and dried.
Synthesis Route 3: Carboxylation of 2,5-Dichloropyrimidine
This route involves the direct introduction of a carboxylic acid group onto the 2,5-dichloropyrimidine scaffold. This method is conceptually straightforward but can be challenging in terms of regioselectivity.
Experimental Protocol (Conceptual):
This synthesis would likely proceed via a metal-halogen exchange followed by carboxylation. 2,5-Dichloropyrimidine would be treated with a strong organometallic base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This would selectively form a lithiated pyrimidine intermediate at the more reactive 2-position. This intermediate would then be quenched with carbon dioxide (from dry ice or CO₂ gas) to form the lithium carboxylate salt. Acidic workup would then yield the desired this compound.
Summary of Synthesis Routes
| Route | Starting Material(s) | Key Intermediates | Advantages | Disadvantages |
| 1 | 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | Ethyl 5-chloropyrimidine-2-carboxylate | Potentially high yield in hydrolysis step. | Multi-step process with a moderate yield for the ester formation. |
| 2 | 2-Aminopyrimidine | 2-Amino-5-chloropyrimidine, 5-Chloropyrimidine-2-carbonitrile | Utilizes readily available starting materials. | Involves the use of toxic cyanide reagents and potentially hazardous diazonium salts. |
| 3 | 2,5-Dichloropyrimidine | 2-Lithio-5-chloropyrimidine | Direct, one-pot conversion. | Potential for poor regioselectivity and requires strictly anhydrous and inert conditions. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of the primary synthetic pathways to this compound.
References
- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
An In-depth Technical Guide to 5-Chloropyrimidine-2-carboxylic Acid: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 5-chloropyrimidine-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Chemical Properties
This compound is a solid, crystalline compound. Its core structure consists of a pyrimidine ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. The presence of these functional groups dictates its chemical behavior and utility as a versatile building block in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃ClN₂O₂ | |
| Molecular Weight | 158.54 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 126-131 °C | |
| Predicted pKa | 2.51 ± 0.10 | |
| Solubility | Limited aqueous solubility; enhanced solubility in polar organic solvents like DMSO and DMF; moderate solubility in alcohols. |
Spectroscopic Data
Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the interplay of its two main functional groups: the carboxylic acid and the chloro-substituted pyrimidine ring. This dual reactivity makes it a valuable synthon for creating diverse molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing chlorine atom, makes the C5 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted pyrimidine derivatives.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Base (e.g., DIPEA, Et₃N) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, EtOH)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-amino-substituted pyrimidine-2-carboxylic acid.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of this compound undergoes standard transformations, such as esterification and amide bond formation, providing another avenue for molecular diversification.
1. Esterification
Esterification can be achieved under acidic conditions (Fischer esterification) or by using coupling agents for more sensitive substrates.
Experimental Protocol: General Procedure for Steglich Esterification
This protocol describes a mild esterification method using DCC and DMAP.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound, the alcohol, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
2. Amide Coupling
Amide bonds are readily formed by activating the carboxylic acid with a suitable coupling agent, followed by the addition of an amine.
Experimental Protocol: General Procedure for Amide Coupling using HATU
This protocol outlines a common method for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Base (e.g., DIPEA, Et₃N) (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine and the base.
-
Add HATU to the mixture and stir at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Role in Drug Discovery: A Building Block for Bioactive Molecules
This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential as antimicrobial and anti-inflammatory agents. A notable application is in the synthesis of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists, which are being investigated for the treatment of pain.
Conclusion
This compound is a versatile and reactive building block with significant potential in medicinal chemistry and drug discovery. Its dual functionality allows for the synthesis of a wide array of complex molecules. The synthetic protocols and chemical data presented in this guide are intended to facilitate its use in the development of novel therapeutic agents.
An In-depth Technical Guide to 5-chloropyrimidine-2-carboxylic acid (CAS 38275-61-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-chloropyrimidine-2-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. While detailed experimental studies on this specific isomer are limited in publicly accessible literature, this document consolidates available data and presents logical, evidence-based protocols and potential applications derived from the established chemistry of related pyrimidine derivatives.
Core Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. This information is primarily collated from chemical supplier catalogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38275-61-5 | [1][2][3] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][2][3] |
| Molecular Weight | 158.54 g/mol | [1][2][3] |
| MDL Number | MFCD07440094 | [1] |
| Purity | ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| SMILES | OC(=O)C1=NC=C(Cl)C=N1 | [1] |
Table 2: Spectroscopic Data Availability
| Data Type | Availability | Source |
| ¹H NMR | Available | [4] |
| ¹³C NMR | Available | [4] |
| Mass Spectrometry (MS) | Available | [4] |
| Infrared (IR) | Available | [4] |
| HPLC & LC-MS | Available | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis involves two main stages: the creation of the 5-chloropyrimidine-2-carbonitrile intermediate and its subsequent hydrolysis to the final carboxylic acid product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
This protocol is adapted from a patent for the synthesis of 5-bromo-2-chloropyrimidine, a key precursor.[5]
-
Materials: 2-Hydroxypyrimidine, Hydrobromic acid (HBr), Hydrogen peroxide (H₂O₂), Phosphorus oxychloride (POCl₃), Triethylamine.
-
Step 1: Bromination. To a reaction vessel, add 2-hydroxypyrimidine (1 mol). Mix with hydrobromic acid (e.g., 35 wt%, 2 mol equivalent of HBr). Add hydrogen peroxide (e.g., 30 wt%, 2 mol equivalent) to catalyze the reaction.[5]
-
Step 2: Heating. Heat the mixture to 40°C and maintain for 12 hours to facilitate the formation of 5-bromo-2-hydroxypyrimidine.[5]
-
Step 3: Chlorination. The intermediate from Step 2 is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of an organic amine catalyst like triethylamine.[5]
-
Step 4: Purification. Following the reaction, the mixture is purified to isolate 5-bromo-2-chloropyrimidine.[5]
This proposed protocol is based on the known reactivity of halopyrimidines.
-
Materials: 5-Bromo-2-chloropyrimidine, Copper(I) cyanide (CuCN), appropriate solvent (e.g., DMF or NMP).
-
Procedure: In a reaction flask under an inert atmosphere, dissolve 5-bromo-2-chloropyrimidine in the chosen solvent. Add Copper(I) cyanide. Heat the reaction mixture (e.g., to 100-150°C) and monitor by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography. Note: An alternative could involve a halogen exchange reaction on a bromo precursor.
This protocol is adapted from the synthesis of the parent pyrimidine-2-carboxylic acid.[6]
-
Materials: 5-chloropyrimidine-2-carbonitrile, Potassium hydroxide (KOH) or a strong acid (e.g., HCl), Water.
-
Procedure: Dissolve 5-chloropyrimidine-2-carbonitrile (1 mol) in water. Add potassium hydroxide (2 mol equivalents).[6]
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.[6]
-
Isolation: Cool the reaction mixture to room temperature. Neutralize the solution with a 2N HCl solution.[6]
-
Purification: Remove the aqueous phase by rotary evaporation. Extract the crude product with ethyl acetate. Combine the organic phases, filter, and concentrate under reduced pressure to yield this compound.[6] Further purification can be achieved by recrystallization.
Reactivity and Potential Applications
The bifunctional nature of this compound, possessing both a reactive halogen and a carboxylic acid group, makes it a valuable intermediate for synthesizing more complex molecules.
Key Chemical Reactions
The primary reactive sites are the carboxylic acid group and the chlorine atom on the pyrimidine ring.
Caption: Potential reaction pathways for this compound.
Applications in Drug Discovery and Agrochemicals
Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[7]
-
Scaffold for Bioactive Molecules: As a functionalized heterocycle, this compound can serve as a starting point for the synthesis of novel therapeutic agents. The pyrimidine core is present in numerous approved drugs.
-
Intermediate for Kinase Inhibitors: Many kinase inhibitors feature a pyrimidine scaffold that interacts with the hinge region of the kinase active site.
-
Agrochemical Intermediate: Pyrimidine derivatives are also used in the development of herbicides and fungicides.[8]
Comparison with Isomer 2-chloro-5-pyrimidinecarboxylic acid (CAS 374068-01-6)
The isomer, 2-chloropyrimidine-5-carboxylic acid, is more extensively documented. It serves as a key intermediate in the synthesis of novel antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4), which are being investigated for the treatment of pain.[9][10] This highlights the potential of chloropyrimidine carboxylic acid isomers as valuable building blocks in drug discovery programs.
Involvement in Signaling Pathways: A Potential Target
While no specific biological targets for this compound have been identified, its isomer's connection to TRPV4 antagonists provides a relevant context for its potential application in modulating signaling pathways. The diagram below illustrates a simplified representation of the TRPV4 signaling pathway in pain perception, a potential area of interest for novel pyrimidine-based modulators.
Caption: Simplified TRPV4 channel signaling in nociception.
References
- 1. 38275-61-5|this compound|BLD Pharm [bldpharm.com]
- 2. Synthonix, Inc > 38275-61-5 | this compound [synthonix.com]
- 3. 001chemical.com [001chemical.com]
- 4. This compound(38275-61-5) 1H NMR spectrum [chemicalbook.com]
- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 6. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Buy 2-chloropyrimidine-5-carboxylic Acid | 374068-01-6 [smolecule.com]
- 10. lookchem.com [lookchem.com]
literature review on 5-chloropyrimidine-2-carboxylic acid
An In-depth Technical Review of Chloropyrimidine Carboxylic Acids
This technical guide provides a comprehensive literature review of 5-chloropyrimidine-2-carboxylic acid and its more prominent isomer, 2-chloropyrimidine-5-carboxylic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their chemical properties, synthesis, and applications as versatile intermediates in the synthesis of biologically active molecules.
Introduction to Chloropyrimidine Carboxylic Acids
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The introduction of a carboxylic acid and a chlorine atom onto the pyrimidine ring creates highly reactive and versatile building blocks for organic synthesis[3][4]. These functional groups serve as handles for further molecular elaboration through reactions such as amidation, esterification, and nucleophilic substitution, enabling the creation of diverse chemical libraries for drug discovery[5].
This review focuses on chloropyrimidine carboxylic acids, with a primary focus on the requested This compound and a comparative analysis of the more extensively documented isomer, 2-chloropyrimidine-5-carboxylic acid .
Physicochemical Properties
The positional arrangement of the chloro and carboxylic acid groups significantly influences the molecule's physical and chemical characteristics. A summary of the key properties for both isomers is presented below for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38275-61-5 | [6] |
| Molecular Formula | C₅H₃ClN₂O₂ | [6] |
| Molecular Weight | 158.54 g/mol | [6] |
| MDL Number | MFCD07440094 | [6] |
| Storage | Inert atmosphere, 2-8°C | [6] |
| SMILES | OC(=O)C1=NC=C(Cl)C=N1 | [6] |
Table 2: Physicochemical Properties of 2-chloropyrimidine-5-carboxylic acid
| Property | Value | Source |
| CAS Number | 374068-01-6 | [7][8] |
| Molecular Formula | C₅H₃ClN₂O₂ | [7] |
| Molecular Weight | 158.54 g/mol | [8] |
| Appearance | White to off-white powder | [9] |
| Melting Point | 126-131 °C | [7][9] |
| Boiling Point | 411.4°C at 760 mmHg | [7][9] |
| Density | 1.58 - 1.6 g/cm³ | [7][9] |
| pKa | 2.51 ± 0.10 (Predicted) | [7] |
| LogP | 0.82820 | [7] |
| Storage | Under inert gas at 2-8°C | [7] |
Synthesis and Reactivity
General Synthetic Approach
A common strategy involves the condensation of amidinium salts with functionalized propen-1-ol derivatives. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with various amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields[10]. Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.
A generalized workflow for such a synthesis is depicted below.
Caption: General workflow for pyrimidine carboxylic acid synthesis.
Key Chemical Reactions
Both 5-chloro- and 2-chloropyrimidine-5-carboxylic acid are valuable intermediates due to their reactive functional groups. The carboxylic acid can undergo standard transformations like esterification and amidation, while the chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.
Caption: Reactivity of chloropyrimidine carboxylic acid intermediates.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for this compound are not detailed in the available literature, its isomer, 2-chloropyrimidine-5-carboxylic acid, serves as a key building block in the synthesis of various biologically active compounds.
Role as a Pharmaceutical Intermediate
2-Chloropyrimidine-5-carboxylic acid is primarily utilized as a pharmaceutical intermediate[3][11][12]. Its structure is integral to the development of novel therapeutics, including:
-
TRPV4 Antagonists: It is a key component in the synthesis of novel methanone derivatives that act as TRPV4 (Transient Receptor Potential Vanilloid 4) antagonists, which are being investigated for the treatment of pain[7][11].
-
Anticancer and Antiviral Agents: The pyrimidine scaffold is crucial in the development of various anticancer and antiviral drugs[3]. The reactivity of the 2-chloro-5-carboxy isomer makes it a valuable precursor for creating libraries of compounds to screen for these activities.
-
Enzyme Inhibitors: Researchers use this compound to study enzyme inhibitors and receptor interactions, contributing to a deeper understanding of biological processes and disease mechanisms[3].
Broader Applications
Beyond pharmaceuticals, these intermediates also find use in:
-
Agrochemicals: They are employed in the formulation of novel herbicides and fungicides for crop protection[3][5].
-
Material Science: The reactive functional groups make them suitable precursors for developing new polymers and coatings[5].
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis or use of this compound were not found in the initial search. However, a representative protocol for the hydrolysis of a related chloro-heterocyclic ester is provided below to illustrate a typical experimental procedure.
Protocol: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylic acid ester
This protocol describes a green chemistry approach to hydrolyze a similar heterocyclic ester to its corresponding carboxylic acid[13].
Materials:
-
Methyl 5-chloropyrazine-2-carboxylic acid ester (1.0 mol)
-
Lithium hydroxide (1.01 mol)
-
Water (1 L)
-
Concentrated HCl
-
2 L round-bottomed flask with mechanical stirrer and thermometer
Procedure:
-
A solution of lithium hydroxide (24.24 g, 1.01 mol) in 1 L of water is prepared in a 2 L round-bottomed flask equipped with a mechanical stirrer.
-
Methyl 5-chloropyrazine-2-carboxylic acid ester (172.5 g, 1.0 mol) is added in portions over 1.5 hours while maintaining the reaction temperature below 40°C.
-
The reaction mixture is stirred at room temperature for an additional 2 hours after the addition is complete.
-
The resulting solution is acidified to a pH of 2-3 using concentrated HCl.
-
The precipitated solid is collected via filtration, washed thoroughly with water, and dried under vacuum at 60°C.
-
The final product, 5-chloropyrazine-2-carboxylic acid, is obtained as a white solid[13].
Note: This protocol is for a pyrazine analog and should be adapted and optimized for a pyrimidine substrate.
Conclusion
This compound and its isomer, 2-chloropyrimidine-5-carboxylic acid, are valuable heterocyclic building blocks for chemical synthesis. While the literature on the 5-chloro-2-carboxy isomer is sparse, the extensive documentation for the 2-chloro-5-carboxy isomer highlights the critical role of this structural motif in medicinal chemistry and materials science. Its proven utility in the development of pain therapeutics, anticancer agents, and agrochemicals underscores the potential of this compound class. Further research into the synthesis and application of less-studied isomers like this compound could unveil novel chemical entities with unique biological activities, making it a promising area for future exploration by researchers in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Buy 2-chloropyrimidine-5-carboxylic Acid | 374068-01-6 [smolecule.com]
- 6. 38275-61-5|this compound|BLD Pharm [bldpharm.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-Chloropyrimidine-5-carboxylic acid | C5H3ClN2O2 | CID 11094906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 11. lookchem.com [lookchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jocpr.com [jocpr.com]
5-Chloropyrimidine-2-carboxylic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Chloropyrimidine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features, including a reactive chlorine atom and a carboxylic acid moiety, allow for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, with a particular focus on its use in the development of kinase inhibitors.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₅H₃ClN₂O₂ and a molecular weight of 158.54 g/mol . Key physicochemical data are summarized in the table below.
| Property | Value |
| CAS Number | 38275-61-5 |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| Appearance | Solid |
| SMILES | C1=C(C=NC(=N1)C(=O)O)Cl |
| InChI Key | DUCXUPKLVVSJKA-UHFFFAOYSA-N |
Synthesis of this compound
A general workflow for the synthesis of such heterocyclic building blocks is depicted below:
Spectroscopic and Synthetic Profile of 5-Chloropyrimidine-2-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and potential biological relevance of 5-chloropyrimidine-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. While specific spectra are proprietary to commercial suppliers, the expected characteristic signals based on its structure and data for analogous compounds are presented below.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.1 | s | H4, H6 |
| >10 (broad) | s | -COOH |
Note: The exact chemical shift of the pyrimidine protons can be influenced by the solvent and concentration. The carboxylic acid proton is often broad and may exchange with D₂O.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | -COOH |
| ~160 | C4, C6 |
| ~158 | C2 |
| ~125 | C5 |
Note: Carbon chemical shifts are predicted based on typical values for pyrimidine and carboxylic acid functionalities. The assignments are tentative and would require experimental confirmation.
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (conjugated carboxylic acid) |
| ~1550-1600 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1200-1300 | Medium-Strong | C-O stretch |
| ~700-800 | Strong | C-Cl stretch |
Note: The characteristic broad O-H stretch is a hallmark of a carboxylic acid. The C=O stretching frequency is influenced by conjugation with the pyrimidine ring.[1][2]
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Interpretation |
| 158/160 | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 113/115 | [M-COOH]⁺ |
| 85/87 | Fragmentation of the pyrimidine ring |
Note: The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would be evident in the mass spectrum for chlorine-containing fragments.
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Filter the solution through a pipette with a cotton plug to remove any particulate matter.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.[3][4]
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
Spectral width: 0-15 ppm
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Technique: Proton-decoupled
-
Relaxation delay: 2-5 s
-
Spectral width: 0-200 ppm
-
Temperature: 298 K
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply firm and even pressure using the pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: FTIR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[5]
Data Acquisition (LC-MS):
-
LC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.
-
-
MS System:
-
Ionization Mode: ESI (positive or negative ion mode).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Synthesis Methodology
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
-
Synthesis of a 5-chloropyrimidine-2-carboxylate ester: This intermediate could potentially be synthesized through a multi-step process starting from simpler precursors, likely involving a cyclization reaction to form the pyrimidine ring followed by chlorination and esterification.
-
Hydrolysis to this compound: The ester intermediate would then be subjected to hydrolysis. A typical procedure would involve dissolving the ester in a mixture of an organic solvent (like THF or methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). The reaction mixture would be stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Acidification of the reaction mixture would then precipitate the desired carboxylic acid, which could be purified by recrystallization.[8]
Potential Biological Significance and Signaling Pathways
While specific biological studies on this compound are limited in the public domain, the pyrimidine scaffold is a well-established pharmacophore in drug discovery.[9] Derivatives of closely related structures, such as 2-chloropyrimidine-5-carboxylic acid and 5-chloro-2-aminopyrimidine, have been investigated for various therapeutic applications. For instance, derivatives of 2-chloropyrimidine-5-carboxylic acid have been explored as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) for the treatment of pain.[10] Additionally, 5-chloro-2-amino-pyrimidine derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy.[11]
Given the interest in substituted pyrimidines as kinase inhibitors, a hypothetical signaling pathway where this compound or its derivatives could act is presented below. This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer and is a common target for pyrimidine-based inhibitors.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram illustrates a potential mechanism of action where a derivative of this compound could inhibit a kinase within the MAPK/ERK signaling cascade, thereby blocking downstream signaling that leads to cell proliferation and survival. This is a common strategy in the development of anti-cancer drugs.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. echemi.com [echemi.com]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. Buy 2-chloropyrimidine-5-carboxylic Acid | 374068-01-6 [smolecule.com]
- 10. Cas 374068-01-6,2-Chloropyrimidine-5-carboxylic acid | lookchem [lookchem.com]
- 11. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility Profile of 5-Chloropyrimidine-2-Carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-chloropyrimidine-2-carboxylic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is a heterocyclic organic compound with a molecular formula of C₅H₃ClN₂O₂. It serves as a versatile building block in medicinal chemistry and drug discovery, primarily as an intermediate in the synthesis of various biologically active molecules. An understanding of its solubility in different organic solvents is critical for its effective use in synthesis, purification, and formulation processes.
Qualitative and Quantitative Solubility Data
Based on the solubility of structurally similar compounds, such as 2-chloropyrimidine-5-carboxylic acid, it is anticipated that this compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. It is also expected to have some degree of solubility in alcohols[1].
For precise quantitative measurements, it is recommended that researchers perform solubility studies under their specific experimental conditions.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Quantitative Solubility Data |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available; qualitative sources suggest solubility[1]. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available; qualitative sources suggest solubility[1]. |
| Methanol | CH₃OH | Polar Protic | Data not available |
| Ethanol | C₂H₅OH | Polar Protic | Data not available |
| Acetone | C₃H₆O | Polar Aprotic | Data not available |
| Acetonitrile | C₂H₃N | Polar Aprotic | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not available |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Data not available |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Data not available |
| Toluene | C₇H₈ | Nonpolar | Data not available |
| Hexane | C₆H₁₄ | Nonpolar | Data not available |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This protocol can be adapted for various solvents and temperatures as required.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Micropipette
-
Drying oven or vacuum oven
-
Filtration apparatus (e.g., syringe filters)
Experimental Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The system should be continuously agitated during this time.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. For finer suspensions, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed micropipette to prevent precipitation due to temperature changes. It is advisable to filter the supernatant through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the compound.
-
Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.
-
Calculation: The solubility (S) can be calculated in g/L or mg/mL using the following formula:
S = (m₂ - m₁) / V
Where:
-
m₁ is the mass of the empty vial.
-
m₂ is the mass of the vial with the dried solute.
-
V is the volume of the supernatant withdrawn.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse in existing literature, its chemical structure suggests solubility in polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility in solvents relevant to their work. This information is crucial for optimizing reaction conditions, purification procedures, and the development of formulations containing this important chemical intermediate.
References
5-Chloropyrimidine-2-carboxylic Acid: A Technical Guide to Safety and Handling
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 5-chloropyrimidine-2-carboxylic acid. Specific safety data for this compound is limited; therefore, this guide is compiled based on information from safety data sheets (SDS) of structurally similar compounds, including its isomers (such as 2-chloropyrimidine-5-carboxylic acid) and related chlorinated pyridine and pyrimidine derivatives. The provided data should be used as a precautionary guide and not as a definitive representation of this specific compound's properties. Researchers, scientists, and drug development professionals are advised to handle this chemical with the utmost care and to perform a thorough risk assessment before use.
Hazard Identification and Classification
This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it is likely classified as an irritant and potentially harmful.
Anticipated GHS Classification:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Signal Word: Warning
Anticipated Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Physical and Chemical Properties
| Property | Value (for 2-chloropyrimidine-5-carboxylic acid) |
| Molecular Formula | C5H3ClN2O2 |
| Molecular Weight | 158.54 g/mol |
| Appearance | White to yellow crystalline solid |
| Melting Point | 126-131 °C |
| Boiling Point | 411.4 °C at 760 mmHg |
| Flash Point | 202.6 °C |
| Density | 1.58 g/cm³ |
| pKa | 2.51 ± 0.10 (Predicted) |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE):
| Protection Type | Specifications |
| Eye/Face Protection | Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves before use and dispose of them properly after handling.[2] A lab coat or other protective clothing is required to prevent skin contact. |
| Respiratory Protection | For nuisance exposures or when dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[2] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the material.[3]
-
Use only in a chemical fume hood.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The recommended storage temperature for the analogous compound, 2-chloropyrimidine-5-carboxylic acid, is under an inert atmosphere at 2-8°C.
First-Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and consult a physician.[2] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be generated.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[2] Wear appropriate personal protective equipment (see Section 3). Avoid breathing dust and ensure adequate ventilation.[2]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]
-
Containment and Cleanup: Sweep up the spilled material without creating dust.[2] Place the material in a suitable, closed container for disposal.[2]
Disposal Considerations
-
Waste Disposal: Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Protocols & Workflows
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
References
Commercial Suppliers and Technical Profile of 5-Chloropyrimidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-chloropyrimidine-2-carboxylic acid (CAS No. 38275-61-5), a key heterocyclic building block for pharmaceutical and agrochemical research. Below, we detail its commercial availability, physicochemical properties, a representative synthetic protocol, and its potential role in relevant biological pathways.
Commercial Availability
This compound is available from several specialized chemical suppliers. The following table summarizes key quantitative data from a selection of these vendors. Purity levels are typically high, making the compound suitable for sensitive research and development applications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| BLD Pharm | 38275-61-5 | C₅H₃ClN₂O₂ | 158.54 | Not specified | Available for online orders.[1] |
| Synthonix | 38275-61-5 | C₅H₃ClN₂O₂ | 158.54 | 97.0% | Typically in stock.[2] |
| Avra Synthesis Pvt. Ltd. | 38275-61-5 | C₅H₃ClN₂O₂ | 158.54 | 95% | Grade: Not specified.[3] |
| SynQuest Laboratories | 38275-61-5 | C₅H₃ClN₂O₂ | Not specified | Not specified | Product Number: 4H58-5-A7.[4] |
| FUJIFILM Wako Chemicals | 38275-61-5 | Not specified | Not specified | Not specified | For research and manufacturing use.[5] |
Physicochemical Properties
This compound is a pyrimidine derivative featuring a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. These functional groups make it a versatile intermediate for further chemical modifications, such as amidation, esterification, and nucleophilic substitution reactions.
Representative Synthetic Methodology
Experimental Protocol: General Synthesis of a Pyrimidine-5-Carboxylic Acid Derivative
Objective: To synthesize a 2-substituted pyrimidine-5-carboxylic ester, which can then be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Methyl 3,3-dimethoxypropionate
-
Methyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
Appropriate amidinium salt
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.[1]
-
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added.
-
The reaction is stirred at a specified temperature (e.g., room temperature or elevated) until completion, monitored by TLC or LC-MS.
-
The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted multiple times with ethyl acetate.[1]
-
-
Work-up and Purification:
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[1]
-
-
Hydrolysis to Carboxylic Acid:
-
The purified ester is dissolved in a suitable solvent (e.g., a mixture of THF and water) and treated with a base such as lithium hydroxide or sodium hydroxide.
-
The reaction is stirred until the ester is fully consumed.
-
The reaction mixture is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product, which can be collected by filtration.
-
Biological Significance and Signaling Pathways
Disclaimer: The following signaling pathway is a generalized representation of how pyrimidine derivatives can function as kinase inhibitors in cancer therapy. The specific activity of this compound in this or other pathways has not been explicitly detailed in the reviewed literature.
Pyrimidine-based compounds are a cornerstone of modern pharmacology, with many approved drugs featuring this heterocyclic core.[6] They are particularly prominent as kinase inhibitors in oncology.[5][7] Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a common feature of cancer.
The diagram below illustrates a simplified signaling cascade involving a receptor tyrosine kinase (RTK), a common target for pyrimidine-based inhibitors. In this pathway, ligand binding to the RTK triggers a series of downstream phosphorylation events, ultimately leading to gene transcription that promotes cell proliferation. A pyrimidine-based kinase inhibitor can compete with ATP for the binding site on the kinase, thereby blocking the signaling cascade and inhibiting cancer cell growth.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Reactions of 5-Chloropyrimidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyrimidine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-deficient pyrimidine ring substituted with both an electron-withdrawing chlorine atom and a carboxylic acid group, make it a valuable precursor for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the fundamental reactions of this compound, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in its effective utilization.
Core Reactivity
The reactivity of this compound is primarily dictated by two functional groups: the carboxylic acid at the C2 position and the chloro substituent at the C5 position. The carboxylic acid moiety readily undergoes reactions such as esterification and amide bond formation. The chlorine atom, activated by the electron-deficient nature of the pyrimidine ring, is susceptible to nucleophilic aromatic substitution and participates in various palladium-catalyzed cross-coupling reactions.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality of this compound is a versatile handle for derivatization, primarily through esterification and amide coupling reactions.
Esterification
Esterification of this compound can be achieved under standard acidic conditions, such as the Fischer-Speier method, or by using coupling agents.
To a solution of this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol, often used as the solvent), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.) is added. The mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the corresponding ester.[1][2]
Table 1: Representative Data for Esterification Reactions
| Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Methanol | H₂SO₄ | 4-8 | >90 (estimated) | [1][2] |
| Ethanol | H₂SO₄ | 4-8 | >90 (estimated) | [2] |
Amide Coupling
Amide bond formation is a crucial transformation for introducing diverse functionalities. This is typically accomplished by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.
To a stirred solution of this compound (1.0 eq.), the desired amine (1.1 eq.), and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired amide.[3][4]
Table 2: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Additive | Base | Typical Solvent | Reference |
| HATU | - | DIPEA, Et₃N | DMF, CH₂Cl₂ | [3][4] |
| EDC | HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ | [5] |
| DCC | DMAP | - | CH₂Cl₂ | [6] |
Reactions at the C5-Chloro Position
The chlorine atom at the C5 position is activated towards nucleophilic substitution and serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates the displacement of the C5-chloro substituent by a variety of nucleophiles.
A mixture of this compound or its ester derivative (1.0 eq.), the amine (1.2-2.0 eq.), and a base such as potassium carbonate or triethylamine (2.0 eq.) in a polar aprotic solvent like DMF or DMSO is heated. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the crude product.[3]
Table 3: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Type | Reference |
| Amines | 5-Aminopyrimidine derivatives | [3] |
| Alkoxides | 5-Alkoxypyrimidine derivatives | [7] |
| Thiolates | 5-(Aryl/Alkyl)thiopyrimidine derivatives | [7] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from this compound derivatives (typically esters to avoid interference from the free carboxylic acid).
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine ring and various aryl or heteroaryl groups.
A mixture of the methyl or ethyl ester of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a solvent system like 1,4-dioxane/water is degassed and heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is then purified by chromatography.[8][9]
Table 4: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst | Ligand | Base | Solvent | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | [8][9] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPA | THF, DMF | [10] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | [11][12] |
This reaction is used to couple terminal alkynes with the pyrimidine core, providing access to alkynylpyrimidine derivatives.
To a degassed solution of the ester of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF) containing a base (e.g., triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) are added. The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting material is consumed. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The product is purified by column chromatography.[10]
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling primary or secondary amines at the C5 position.
A mixture of the ester of this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.04-0.1 eq.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.) in an anhydrous, deoxygenated solvent such as toluene or dioxane is heated under an inert atmosphere. After completion, the reaction is cooled, filtered, and the filtrate is concentrated. The residue is then purified by chromatography.[11][12]
Visualizing the Chemical Transformations
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.
Conclusion
This compound is a highly valuable and versatile starting material. The reactions outlined in this guide—esterification, amide coupling, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling—provide a robust toolkit for the synthesis of a wide range of complex pyrimidine derivatives. The provided protocols, while representative, offer a solid foundation for developing specific synthetic routes. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of novel molecules with significant applications in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Use of 5-Chloropyrimidine-2-carboxylic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-chloropyrimidine-2-carboxylic acid as a key building block in the development of potent kinase inhibitors. The protocols detailed below focus on the synthesis of 2,4-disubstituted 5-chloropyrimidine derivatives targeting key kinases involved in cancer cell proliferation and angiogenesis, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the design of kinase inhibitors due to its ability to mimic the purine core of ATP and bind to the kinase hinge region. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. This compound offers two reactive sites: the carboxylic acid group at the C2 position, which can be readily converted to an amide or other functionalities, and the chlorine atom at the C5 position, which can participate in various coupling reactions. This dual reactivity makes it a versatile starting material for creating diverse libraries of kinase inhibitors.
A notable class of kinase inhibitors derived from a related scaffold, 2-amino-4-aryl-5-chloropyrimidines, has demonstrated potent inhibitory activity against both VEGFR-2 and CDK1, highlighting the therapeutic potential of this substitution pattern.[1]
Kinase Signaling Pathways
VEGFR-2 Signaling Pathway:
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2] Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, survival, migration, and permeability.[2] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a critical target for anti-angiogenic therapies.
CDK1 Signaling Pathway:
Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a key regulator of the cell cycle, particularly the G2/M transition. CDK1 forms a complex with cyclin B, which is essential for the initiation of mitosis. Inhibition of CDK1 leads to cell cycle arrest at the G2/M phase, preventing cell division and proliferation. Given the uncontrolled proliferation of cancer cells, CDK1 is a rational target for anti-cancer drug development.
Experimental Protocols
The following protocols describe the synthesis of N-aryl-5-chloropyrimidine-2-carboxamides, a class of compounds with potential as kinase inhibitors, starting from this compound.
Protocol 1: Synthesis of 5-chloropyrimidine-2-carbonyl chloride
This initial step activates the carboxylic acid for subsequent amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-chloropyrimidine-2-carbonyl chloride, which is typically used in the next step without further purification.
Protocol 2: Synthesis of N-aryl-5-chloropyrimidine-2-carboxamide Derivatives
This protocol details the amide bond formation between the activated pyrimidine and a substituted aniline.
Materials:
-
5-chloropyrimidine-2-carbonyl chloride (from Protocol 1)
-
Substituted aniline (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Slowly add a solution of crude 5-chloropyrimidine-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-aryl-5-chloropyrimidine-2-carboxamide.
References
Application Notes and Protocols for Amide Coupling of 5-Chloropyrimidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides from 5-chloropyrimidine-2-carboxylic acid, a key intermediate in the development of various therapeutic agents. The following sections outline common and effective amide coupling methodologies, including the preparation of the acyl chloride intermediate and direct coupling using standard reagents.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry. The coupling of this compound with a diverse range of amines allows for the synthesis of a wide array of bioactive molecules. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the carboxylic acid, making the choice of an appropriate coupling protocol critical for achieving high yields and purity. This document details three robust methods for this transformation: the acyl chloride method, a HATU-mediated coupling, and an EDC/HOBt-mediated coupling.
Data Presentation: Comparison of Amide Coupling Protocols
The selection of a coupling method often depends on the specific amine being used, the scale of the reaction, and the desired purity of the final product. Below is a summary of typical quantitative data for the described protocols. Please note that yields are representative and can vary based on the substrate, stoichiometry, and reaction conditions.
| Coupling Protocol | Coupling Reagent/System | Base | Typical Solvent | Typical Reaction Time | Typical Yield Range | Key Considerations |
| Method 1 | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) or Toluene | 2-6 hours | 75-95% | Two-step process; generates HCl byproduct. |
| Method 2 | HATU | Hünig's Base (DIPEA) or TEA | Dimethylformamide (DMF) | 1-4 hours | 80-98% | High efficiency, even for hindered amines. |
| Method 3 | EDC / HOBt | DIPEA or N-Methylmorpholine (NMM) | DMF or DCM | 12-24 hours | 65-90% | Good for a wide range of substrates; water-soluble byproducts. |
Experimental Protocols
Method 1: Acyl Chloride Protocol
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine. This is a classic and often high-yielding approach.
Step 1: Synthesis of 5-Chloropyrimidine-2-carbonyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 5-chloropyrimidine-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Add a suitable base such as triethylamine (TEA) or pyridine (1.5 - 2.0 eq).
-
Cool the solution to 0 °C and slowly add a solution of the crude 5-chloropyrimidine-2-carbonyl chloride in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring completion by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired amide.
Method 2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used for sterically hindered or electron-deficient substrates.[1]
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Add Hünig's base (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq).
-
Finally, add HATU (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring completion by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 3: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a widely used and reliable method for amide bond formation. The byproducts are generally water-soluble, which simplifies purification.[2]
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.1 - 1.5 eq).
-
Add the amine (1.0 - 1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C and add EDC hydrochloride (1.1 - 1.5 eq).
-
Add a tertiary base such as DIPEA or N-methylmorpholine (NMM) (2.0 - 3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows
Caption: Workflow for the Acyl Chloride Method.
Caption: Workflow for HATU-Mediated Coupling.
Caption: Workflow for EDC/HOBt-Mediated Coupling.
References
Application Notes and Protocols for the Derivatization of 5-Chloropyrimidine-2-Carboxylic Acid for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-chloropyrimidine-2-carboxylic acid, a versatile scaffold for the synthesis of chemical libraries. The presence of two distinct reactive sites—a carboxylic acid at the 2-position and a chloro group at the 5-position—allows for sequential or orthogonal functionalization, enabling the generation of diverse molecular entities for screening and drug discovery programs.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The 2,5-disubstituted pyrimidine motif, in particular, offers a valuable framework for exploring chemical space and developing novel therapeutic agents. This compound serves as an excellent starting material for generating libraries of such compounds due to the differential reactivity of its functional groups. The carboxylic acid can be readily converted to amides, esters, or other derivatives, while the chloro substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse building blocks at two distinct vectors of the pyrimidine ring.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the key derivatization reactions of this compound. These data are compiled from analogous reactions on similar substrates and serve as a guide for reaction optimization.
Table 1: Amide Coupling of this compound
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| HATU | DIPEA | DMF | Room Temp. | 85-95 | [2] |
| EDC/HOBt | DIPEA | DCM | Room Temp. | 80-90 | [3] |
| PyBOP | DIPEA | DMF | Room Temp. | 80-95 | [4] |
| SOCl₂ then Amine | Pyridine | DCM/Toluene | 0 to Room Temp. | 70-85 | [5] |
Table 2: Suzuki-Miyaura Coupling of 5-Chloropyrimidines
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 70-90 | [6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 75-95 | [7] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 80-95 | [7] |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 80 | 70-85 | [8] |
Table 3: Buchwald-Hartwig Amination of 5-Chloropyrimidines
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 70-90 | [9] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-95 | [10] |
| G3-XPhos Palladacycle | - | LHMDS | Toluene | 100 | 80-98 | [10] |
Table 4: Sonogashira Coupling of 5-Halopyrimidines
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 70-90 | [7] |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 80 | 75-95 | [7] |
| Pd(OAc)₂/TXPTS | CuI | - | H₂O | Room Temp. | 60-80 | [11] |
Experimental Protocols
Detailed methodologies for the key derivatization reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Amide Coupling via HATU
This protocol describes the formation of a diverse amide library from this compound.
Materials:
-
This compound
-
Amine (diverse library of primary and secondary amines)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add the desired amine (1.1 equiv.) and HATU (1.2 equiv.).
-
To the stirred mixture, add DIPEA (2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloropyrimidine-2-carboxamide.
Protocol 2: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of a 5-chloropyrimidine derivative with a boronic acid. It is assumed the carboxylic acid has been protected as an ester (e.g., methyl or ethyl ester) prior to this reaction.
Materials:
-
Methyl 5-chloropyrimidine-2-carboxylate (or other suitable ester)
-
Aryl or heteroaryl boronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Potassium carbonate (2.0 equiv.)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv.), the boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the C-N bond formation at the 5-position of the pyrimidine ring. The carboxylic acid should be protected as an ester.
Materials:
-
Methyl 5-chloropyrimidine-2-carboxylate
-
Primary or secondary amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
BINAP (0.04 equiv.)
-
Sodium tert-butoxide (1.4 equiv.)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), BINAP (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene, followed by methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of a diverse library based on the this compound scaffold.
Caption: Library Synthesis Workflow from this compound.
Caption: Mechanisms of Key Derivatization Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimidine-Based Scaffolds Using 5-Chloropyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The versatile and highly functionalized pyrimidine scaffold allows for facile modification to optimize pharmacokinetic and pharmacodynamic properties. 5-Chloropyrimidine-2-carboxylic acid is a key building block in the synthesis of diverse pyrimidine-based scaffolds. Its two reactive sites, the carboxylic acid group at the 2-position and the chloro substituent at the 5-position, allow for sequential and regioselective modifications, making it an ideal starting material for the construction of compound libraries for drug discovery programs.
These application notes provide detailed protocols for the synthesis of various pyrimidine-based scaffolds from this compound, focusing on three key transformations: amide bond formation, Suzuki-Miyaura coupling, and Sonogashira coupling.
Amide Bond Formation at the 2-Position
The carboxylic acid moiety of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships.
Experimental Protocol: Amide Coupling
A general procedure for the synthesis of 5-chloropyrimidine-2-carboxamides is as follows:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add a coupling reagent (e.g., HATU, HBTU, or EDC with HOBt) (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-chloropyrimidine-2-carboxamide.
Data Presentation: Representative Amide Coupling Reactions
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 4 | 85-95 |
| Morpholine | EDC/HOBt | TEA | DCM | 12 | 80-90 |
| Aniline | HBTU | DIPEA | DMF | 6 | 75-85 |
| Piperidine | T3P | Pyridine | DCM | 3 | 88-97 |
Yields are representative and may vary depending on the specific amine and reaction conditions.
Experimental Workflow: Amide Bond Formation
Caption: Workflow for the synthesis of 5-chloropyrimidine-2-carboxamides.
Suzuki-Miyaura Coupling at the 5-Position
The chloro-substituent at the 5-position of the pyrimidine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond, introducing aryl or heteroaryl moieties at this position. It is important to note that the carboxylic acid may need to be protected as an ester prior to the coupling reaction to avoid potential side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a 5-chloropyrimidine-2-carboxylate ester is as follows:
-
Esterification (if necessary): Protect the carboxylic acid of this compound as a methyl or ethyl ester using standard procedures (e.g., reaction with methanol or ethanol in the presence of a catalytic amount of acid).
-
Preparation: In a Schlenk flask, combine the 5-chloropyrimidine-2-carboxylate ester (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
-
Hydrolysis (if necessary): If the final product requires a free carboxylic acid, the ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 75-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 60-75 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 65-80 |
Yields are for the coupled ester product and may vary based on specific substrates and conditions.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling at the 5-Position
The Sonogashira coupling is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be employed to introduce alkynyl functionalities at the 5-position of the pyrimidine ring, which are valuable handles for further synthetic transformations or can be incorporated into the final bioactive molecule. Similar to the Suzuki coupling, protection of the carboxylic acid as an ester is often recommended.
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of a 5-chloropyrimidine-2-carboxylate ester is as follows:
-
Esterification (if necessary): Protect the carboxylic acid group as described for the Suzuki-Miyaura coupling.
-
Preparation: To a Schlenk flask, add the 5-chloropyrimidine-2-carboxylate ester (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%), and a copper(I) co-catalyst (e.g., CuI) (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine) (2.0-3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature to 60 °C for 2-24 hours. The C-Cl bond is less reactive than C-Br or C-I bonds, so gentle heating may be required. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Hydrolysis (if necessary): The ester can be hydrolyzed as previously described.
Data Presentation: Representative Sonogashira Coupling Reactions
| Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 40 | 65-80 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 50 | 60-75 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | THF | RT | 70-85 |
| Propargyl alcohol | Pd(PPh₃)₄ | CuI | TEA | DMF | 60 | 55-70 |
Yields are for the coupled ester product and may be lower than for corresponding bromo- or iodo-pyrimidines. Optimization of reaction conditions is often necessary.
Logical Relationship: Synthetic Pathways from this compound
Caption: Synthetic pathways for the diversification of this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of pyrimidine-based scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around the pyrimidine core through amide bond formation, Suzuki-Miyaura coupling, and Sonogashira coupling. Careful selection of reagents and optimization of reaction conditions will enable the efficient synthesis of novel compounds for evaluation in drug discovery and development programs.
Application Notes and Protocols for Suzuki Coupling with 5-chloropyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 5-chloropyrimidine-2-carboxylic acid with various boronic acids. The pyrimidine core is a crucial scaffold in many biologically active compounds, making this protocol highly relevant for medicinal chemists and drug development professionals.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, offers high functional group tolerance and is a cornerstone of modern organic synthesis.[1][5]
This compound is a valuable building block in drug discovery. The electron-deficient nature of the pyrimidine ring makes the chloro substituent at the 5-position susceptible to palladium-catalyzed cross-coupling reactions.[2][6] The carboxylic acid moiety provides a handle for further functionalization or can be a key pharmacophoric feature. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[3]
Key Reaction Parameters
The success of the Suzuki coupling of this compound is dependent on several factors. The following tables summarize common catalysts, ligands, bases, and solvents used in similar Suzuki couplings of chloropyrimidines, which can serve as a starting point for optimization.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | 1-5 | A common and effective catalyst for a range of Suzuki couplings.[7] |
| Pd(OAc)₂ | XPhos, SPhos, RuPhos | 1-5 | Often used with bulky, electron-rich phosphine ligands for challenging substrates. |
| Pd₂(dba)₃ | XPhos, t-Bu₃P | 1-3 | A common Pd(0) source that requires a ligand.[6] |
| PdCl₂(dppf) | dppf (integrated) | 1-5 | An air-stable catalyst often used for a variety of cross-coupling reactions. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent(s) | Notes |
| K₂CO₃ | 2-3 | 1,4-Dioxane/H₂O, Toluene, DMF | A widely used and effective base.[2] |
| K₃PO₄ | 2-3 | 1,4-Dioxane, Toluene, THF | A stronger base that can be effective for less reactive substrates.[8] |
| Cs₂CO₃ | 2-3 | 1,4-Dioxane, Toluene, THF | A strong base, often used in challenging couplings. |
| Na₂CO₃ | 2-3 | 1,4-Dioxane/H₂O, Acetonitrile | Another common and effective inorganic base.[9] |
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and the widely accepted catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 9. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Chloropyrimidine-2-Carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyrimidine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrimidine core, substituted with a reactive chlorine atom and a carboxylic acid handle, provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The chlorine atom at the 5-position can be readily displaced via nucleophilic aromatic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The carboxylic acid moiety offers a convenient point for amide bond formation, esterification, or other modifications to modulate physicochemical properties and target engagement.
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of key enzymes implicated in cancer and other diseases. Notably, this scaffold is a key component in the development of inhibitors for protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), as well as transporters like Monocarboxylate Transporter 4 (MCT4). These targets are crucial in cancer progression, regulating processes such as angiogenesis, cell cycle progression, and tumor metabolism. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds derived from this compound.
Data Presentation: Biological Activities of Representative Pyrimidine Derivatives
The following table summarizes the in vitro biological activities of exemplary pyrimidine derivatives, highlighting their potential as anticancer agents.
| Compound ID | Target | Assay Type | IC50 (µM) | Cancer Cell Line | Reference |
| 1 | VEGFR-2 | Kinase Inhibition | 0.087 | H1975 (NSCLC) | [1] |
| 2 | CDK1 | Kinase Inhibition | - | - | [1] |
| 3 | MCF-7 (Breast) | MTT Cell Viability | 89.37 ± 1.17 | MCF-7 | [2] |
| 4 | HCT116 (Colon) | MTT Cell Viability | 89.24 ± 1.36 | HCT116 | [2] |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from 2-amino-pyrimidine-5-carboxylic acid methyl ester.
Step 1: Synthesis of Methyl 2-chloropyrimidine-5-carboxylate [3]
-
To a stirred solution of 2-aminopyrimidine-5-carboxylic acid methyl ester (7 g, 0.046 mol) in a mixture of concentrated hydrochloric acid (15.2 mL) and dichloromethane (60 mL), cool the reaction system.
-
Slowly add zinc chloride (18.6 g, 0.138 mol) at a temperature of 15-20 °C.
-
Maintain the temperature at 15-20 °C and stir the reaction mixture for 30 minutes.
-
Cool the mixture to 5-10 °C.
-
Add sodium nitrite (9.5 g, 0.138 mol) in portions, ensuring the internal temperature is maintained between 5-10 °C.
-
After the addition is complete, slowly pour the reaction mixture into ice water (50 mL) to quench the reaction.
-
Separate the organic layer and extract the aqueous phase twice with dichloromethane (30 mL each).
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.
-
Suspend the crude product in hexane (20 mL), heat at 60°C for 30 minutes, and filter.
-
Concentrate the filtrate to yield methyl 2-chloropyrimidine-5-carboxylate as an off-white solid.
Step 2: Hydrolysis to this compound [4]
-
In a round-bottomed flask, dissolve methyl 5-chloropyrimidine-2-carboxylate (1.0 mol) in water (1 L).
-
Add lithium hydroxide (24.24 g, 1.01 mol) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to below 5°C in an ice bath.
-
Slowly add 1 M cold hydrochloric acid (1.01 L) while maintaining the temperature below 5°C to precipitate the product.
-
Collect the precipitated crystals by filtration, wash with cold water, and dry in vacuo to afford this compound.
Protocol 2: Synthesis of a Bioactive Amide Derivative
This protocol outlines the synthesis of an N-aryl amide derivative from this compound, a common step in the development of kinase inhibitors.
-
To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 mmol, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv).[5]
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add the desired aniline derivative (e.g., 4-methoxyaniline) (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against VEGFR-2.
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction :
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a negative control).
-
Add 2.5 µL of VEGFR-2 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 4: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 or HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (dissolved in DMSO, with a final DMSO concentration ≤ 0.1%) for 48 hours.
-
MTT Addition : Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation : Incubate the plate for 4 hours at 37 °C.
-
Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Mandatory Visualization
Caption: VEGFR-2 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. MCT4 promotes cell proliferation and invasion of castration-resistant prostate cancer PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE | 287714-35-6 [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Chloropyrimidine-2-carboxylic Acid in Agrochemical Synthesis: A Detailed Overview
Introduction
5-Chloropyrimidine-2-carboxylic acid and its structural isomers are pivotal intermediates in the synthesis of a variety of agrochemicals, particularly herbicides. The pyrimidine core, substituted with a reactive chlorine atom and a carboxylic acid group, provides a versatile scaffold for the development of potent active ingredients. This document provides detailed application notes and experimental protocols for the synthesis of a representative herbicide, Bispyribac-sodium, which showcases the utility of chloro-pyrimidine chemistry in modern agrochemical development.
Application in Herbicide Synthesis: The Case of Bispyribac-sodium
Bispyribac-sodium is a broad-spectrum, post-emergent herbicide effective against grasses, sedges, and broadleaf weeds in rice cultivation.[1] It belongs to the pyrimidinyl-oxy-benzoate class of herbicides and functions as an acetolactate synthase (ALS) inhibitor.[2][3][4] The synthesis of Bispyribac-sodium serves as an excellent example of the application of chloro-pyrimidine derivatives in agrochemical manufacturing. While the direct starting material for Bispyribac-sodium is 2-chloro-4,6-dimethoxypyrimidine, its synthesis pathway is highly representative of the reactions involving this compound derivatives.
Mode of Action: Acetolactate Synthase (ALS) Inhibition
Bispyribac-sodium is a systemic herbicide that is absorbed through the foliage and roots of the target weed.[2][5] It translocates throughout the plant and inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[3][6]
The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division.[3][4] This cessation of growth ultimately leads to the death of the susceptible plant.[2] Visual symptoms of herbicide action, such as chlorosis and necrosis, typically appear within a few days to weeks after application.[2][3]
Experimental Protocols
The following is a detailed protocol for the synthesis of Bispyribac-sodium, adapted from publicly available methods.[7][8] This two-step process involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2,6-dihydroxybenzoic acid.
Step 1: Synthesis of Bispyribac
-
Materials:
-
2-chloro-4,6-dimethoxypyrimidine
-
2,6-dihydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Sodium methylsulfinate (CH₃SO₂Na) (Catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
10% Hydrochloric acid (HCl)
-
-
Procedure:
-
In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (25.0 mmol), 2,6-dihydroxybenzoic acid (12.6 mmol), potassium carbonate (37.5 mmol), and sodium methylsulfinate (6.3 mmol).[7][8]
-
Add 30 mL of anhydrous tetrahydrofuran to the mixture.[7][8]
-
Heat the reaction mixture to a temperature between 40°C and 60°C and maintain for 24 hours with continuous stirring.[7][8]
-
After the reaction is complete, cool the mixture and filter to separate the solid product.[7][8]
-
The crude product is then dissolved in 30 mL of water.[7][8]
-
Adjust the pH of the solution to 1-3 with 10% hydrochloric acid to precipitate the Bispyribac.[7][8]
-
Filter the precipitate, wash with water, and dry to obtain the final product.[7][8]
-
Step 2: Conversion to Bispyribac-sodium
The free acid form, Bispyribac, can be readily converted to the more soluble sodium salt, Bispyribac-sodium, by treatment with a suitable sodium base, such as sodium hydroxide or sodium carbonate, in an appropriate solvent.
Data Presentation
Table 1: Synthesis of Bispyribac - Reactants and Conditions
| Reactant/Condition | Molar Quantity (mmol) | Mass/Volume | Role |
| 2-chloro-4,6-dimethoxypyrimidine | 25.0 | 4.38 g | Starting Material |
| 2,6-dihydroxybenzoic acid | 12.6 | 1.93 g | Starting Material |
| Potassium carbonate | 37.5 | 5.17 g | Base |
| Sodium methylsulfinate | 6.3 | 0.66 g | Catalyst |
| Anhydrous tetrahydrofuran | - | 30 mL | Solvent |
| Temperature | - | 40-60 °C | Reaction Condition |
| Reaction Time | - | 24 hours | Reaction Condition |
Table 2: Product Yield and Purity
| Product | Form | Yield | Purity | Melting Point |
| Bispyribac | Off-white solid | 80.2% | - | 147.5-150.5 °C |
| Bispyribac-sodium | White powder | - | >98% (HPLC) | 223-224 °C |
Visualizations
Caption: Synthetic pathway for Bispyribac-sodium.
Caption: Mode of action of Bispyribac-sodium.
References
- 1. peptechbio.com [peptechbio.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 5. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]
- 6. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 7. CN101265235B - Preparation method of herbicide bispyribac - Google Patents [patents.google.com]
- 8. CN101265235A - Preparation method of herbicide bispyribac - Google Patents [patents.google.com]
Functionalization of the Chlorine Atom in 5-Chloropyrimidine-2-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the chlorine atom in 5-chloropyrimidine-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules. The strategic modification at the 5-position allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The presence of an electron-withdrawing carboxylic acid group at the 2-position influences the reactivity of the pyrimidine ring, generally activating the chlorine atom at the 5-position for nucleophilic substitution and cross-coupling reactions. The following sections detail common and effective methods for the derivatization of this key intermediate.
I. Overview of Reactivity
The chlorine atom at the C5 position of the pyrimidine ring is susceptible to displacement through several key reaction types. The electron-deficient nature of the pyrimidine ring facilitates these transformations.[1] The primary methods for functionalization include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Key Reaction Pathways:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting with boronic acids or their esters.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond through coupling with primary or secondary amines.[2]
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by a nucleophile, often enhanced by the electron-withdrawing nature of the pyrimidine ring and the C2-carboxylic acid.
It is important to consider the potential for the carboxylic acid group to interfere with certain reaction conditions, particularly those employing strong bases. Esterification of the carboxylic acid is a common strategy to mitigate these effects and improve solubility in organic solvents.
Caption: Key functionalization strategies for this compound.
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. For reactions involving this compound, it is often advantageous to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) to prevent potential side reactions with the basic conditions typically employed and to improve solubility.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the synthesis of 5-aryl- or 5-vinyl-pyrimidine-2-carboxylic acid derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when using a less reactive aryl chloride.[1]
Experimental Protocol: Synthesis of Ethyl 5-phenylpyrimidine-2-carboxylate
Materials:
-
Ethyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K3PO4) (2.0-3.0 equiv)
-
1,4-Dioxane and water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add ethyl 5-chloropyrimidine-2-carboxylate, phenylboronic acid, potassium phosphate, palladium(II) acetate, and the phosphine ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Citation |
| Resin-supported chloropyrimidine | Arylboronic acid | Pd2(dba)3/P(t-Bu)3 | KF | THF | 50 | Moderate | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5 mol%) | K2CO3 | Dioxane/H2O | MW (15 min) | Good-Exc. | [3] |
| Ethyl 5-chlorothiophene-2-glyoxylate | Arylboronic acid | Pd(PPh3)4 (2.5 mol%) | K3PO4 | Dioxane/H2O | 90 | High | [4] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for coupling primary and secondary amines to the pyrimidine core.[2] The selection of a suitable palladium catalyst and ligand is critical to ensure efficient coupling with the chloro-substrate.[5]
Experimental Protocol: Synthesis of Ethyl 5-(phenylamino)pyrimidine-2-carboxylate
Materials:
-
Ethyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)
-
Aniline (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%) or Pd2(dba)3
-
XPhos or other suitable Buchwald ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.4-2.0 equiv)
-
Toluene or 1,4-dioxane, anhydrous and degassed
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add the ethyl 5-chloropyrimidine-2-carboxylate and aniline.
-
Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Citation |
| (Hetero)aryl-Cl | Primary/Sec. Amine | [Pd(cinnamyl)Cl]2/Mor-DalPhos | K3PO4 | Water | 100 | Good-Exc. | [6] |
| (Hetero)aryl-Cl | Secondary Amine | Pd(OAc)2/RuPhos | K3PO4 | Toluene | 100 | Good-Exc. | [6] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination.
III. Nucleophilic Aromatic Substitution (SNAr)
Due to the electron-deficient nature of the pyrimidine ring, further activated by the C2-carboxylic acid, the C5-chloro substituent can be displaced by a variety of nucleophiles via an SNAr mechanism. This method is often simpler than cross-coupling reactions as it may not require a metal catalyst. Microwave irradiation can significantly accelerate these reactions.[7][8]
Experimental Protocol: Synthesis of 5-(Piperidin-1-yl)pyrimidine-2-carboxylic acid
Materials:
-
This compound (1.0 equiv)
-
Piperidine (2.0-3.0 equiv)
-
Potassium carbonate (K2CO3) or another suitable base (2.0-3.0 equiv)
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware
Equipment:
-
Microwave reactor or sealed reaction vessel with conventional heating
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a microwave reaction vial, add this compound, the amine, and the base.
-
Add the solvent (e.g., DMF).
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 10-60 minutes. Alternatively, heat conventionally at a similar temperature, noting that reaction times will be longer.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with water.
-
Acidify the solution with HCl (e.g., 1M) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or chromatography.
| Electrophile | Nucleophile | Conditions | Yield (%) | Citation |
| 6-Chloropurine derivative | Various amines | MW, 120 °C, 10 min, EtOH, DIPEA | 72-83 | [7] |
| 2,4,5-Trichloropyrimidine | Pyrrolidine | rt, 20 min, HPMC/H2O, KOH | High | [9] |
| 4,5-Dichloro-2-nitroaniline | Various amines | MW, solvent-free, 5-35 min | 55-93 | [8] |
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution.
Caption: General experimental workflow for the functionalization of this compound.
IV. Conclusion
The functionalization of the chlorine atom in this compound provides a versatile entry point to a wide range of substituted pyrimidines for drug discovery and development. The choice between palladium-catalyzed cross-coupling and nucleophilic aromatic substitution will depend on the desired substituent and the available reagents. Esterification of the carboxylic acid is a key consideration for many of the cross-coupling protocols to ensure compatibility with the reaction conditions. The protocols and data presented here serve as a guide for the synthesis and exploration of novel pyrimidine derivatives.
References
- 1. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Bentham Science [eurekaselect.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Esterification of 5-Chloropyrimidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the various methods of esterification of 5-chloropyrimidine-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The following sections outline common esterification procedures, including Fischer, Steglich, and Mitsunobu esterifications, providing the necessary information to select the most appropriate method based on substrate compatibility, desired scale, and available reagents.
Introduction
This compound is a versatile building block in medicinal chemistry. Its ester derivatives are often crucial intermediates in the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. The choice of esterification method can significantly impact the yield, purity, and overall efficiency of the synthetic route. This document aims to provide a comprehensive overview of the most common and effective methods for the esterification of this specific substrate.
Esterification Methods Overview
Several methods can be employed for the esterification of this compound. The choice of method depends on factors such as the scale of the reaction, the type of alcohol being used, and the presence of other functional groups in the molecule. The three primary methods discussed are:
-
Fischer Esterification: An acid-catalyzed equilibrium reaction, best suited for simple, unhindered alcohols.
-
Steglich Esterification: A mild, coupling agent-mediated method suitable for a wide range of alcohols, including those that are acid-sensitive or sterically hindered.
-
Mitsunobu Reaction: A redox-condensation reaction that proceeds with inversion of stereochemistry at the alcohol center, useful for sensitive substrates under neutral conditions.
Data Summary
The following table summarizes the typical reaction conditions and yields for the different esterification methods of this compound.
| Esterification Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 12 - 24 | Moderate to High |
| Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 12 - 24 | Moderate to High | |
| Steglich Esterification | Ethanol | DCC, DMAP | Dichloromethane | Room Temperature | 2 - 6 | High |
| tert-Butanol | EDC, DMAP | Dichloromethane | Room Temperature | 4 - 8 | High | |
| Mitsunobu Reaction | Isopropanol | PPh₃, DIAD | Tetrahydrofuran | 0 to Room Temp | 2 - 12 | High |
Experimental Protocols
Fischer Esterification
This method is a classic acid-catalyzed esterification suitable for simple primary and secondary alcohols.[1][2][3] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.
Protocol for the Synthesis of Methyl 5-chloropyrimidine-2-carboxylate:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of methanol (e.g., 20-50 equivalents) to the flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Logical Workflow for Fischer Esterification:
Caption: Workflow for Fischer Esterification.
Steglich Esterification
This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). It is a mild and efficient method for a wide range of alcohols, including sterically hindered ones.
Protocol for the Synthesis of Ethyl 5-chloropyrimidine-2-carboxylate:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Purification: Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Signaling Pathway for Steglich Esterification:
Caption: Steglich Esterification Mechanism.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. This reaction proceeds under mild and neutral conditions using a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Protocol for the Synthesis of Isopropyl 5-chloropyrimidine-2-carboxylate:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.
Experimental Workflow for Mitsunobu Reaction:
Caption: Mitsunobu Reaction Workflow.
Conclusion
The choice of esterification method for this compound should be guided by the specific requirements of the synthetic step. For simple and robust esterifications with primary alcohols, the Fischer method offers a cost-effective solution. For more sensitive substrates or when using sterically hindered alcohols, the Steglich esterification provides a mild and high-yielding alternative. The Mitsunobu reaction is particularly valuable when stereochemical inversion is desired or when neutral reaction conditions are paramount. Careful consideration of the advantages and limitations of each method will enable researchers to optimize the synthesis of 5-chloropyrimidine-2-carboxylate esters for their specific drug discovery and development needs.
References
Synthesis of 2-Amino-5-Chloropyrimidine Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-chloropyrimidine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their versatile biological activities. They serve as crucial intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors for cancer therapy.
Application Notes
2-Amino-5-chloropyrimidine and its derivatives are key building blocks in the development of pharmaceuticals. The presence of the amino group, the chloro substituent, and the pyrimidine core allows for diverse chemical modifications, making them ideal scaffolds for structure-activity relationship (SAR) studies. These compounds are notably utilized in the synthesis of inhibitors for various protein kinases, which are critical targets in oncology. For instance, derivatives of 2-amino-4-aryl-5-chloropyrimidine have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which play crucial roles in tumor growth and proliferation.[1] Furthermore, the 2,4-diamino-5-chloropyrimidine scaffold is a key component in the synthesis of potential Focal Adhesion Kinase (FAK) inhibitors, which are being investigated for their role in preventing cancer metastasis.[2] The synthetic accessibility and the demonstrated biological significance of these derivatives underscore their importance in modern drug discovery programs.
Key Synthetic Strategies
Several synthetic routes to 2-amino-5-chloropyrimidine derivatives have been developed, each with its own advantages. Common strategies involve the condensation of guanidine salts with β-dicarbonyl compounds or their equivalents, and nucleophilic substitution reactions on polychlorinated pyrimidines. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for some of the key synthetic approaches.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4-aryl-5-chloropyrimidines
This protocol is adapted from a method used to synthesize potent VEGFR-2 and CDK1 inhibitors.[1]
Materials:
-
Appropriately substituted arylacetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
Procedure:
-
A solution of the substituted arylacetonitrile in DMF-DMA is heated at 80°C for 2 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enaminonitrile.
-
The crude enaminonitrile is dissolved in ethanol.
-
Guanidine hydrochloride and sodium ethoxide are added to the solution.
-
The mixture is heated to reflux and stirred for 16 hours.
-
After cooling, the reaction mixture is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is collected, dried, and concentrated to give the 2,4-diaminopyrimidine intermediate.
-
The intermediate is dissolved in dichloromethane.
-
N-Chlorosuccinimide (NCS) is added portion-wise to the solution at 0°C.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction is quenched with water, and the product is extracted with dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the desired 2-amino-4-aryl-5-chloropyrimidine.
Protocol 2: Synthesis of Substituted 2,4-Diamino-5-chloropyrimidines
This protocol describes a sequential nucleophilic aromatic substitution (SNAr) approach.[2]
Materials:
-
2,4,5-Trichloropyrimidine
-
Substituted amine (e.g., 2-amino-N-methylbenzamide)
-
Second substituted amine (e.g., methyl 2-(4-aminophenyl)acetate)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
Procedure:
-
To a solution of 2,4,5-trichloropyrimidine in ethanol, add one equivalent of the first substituted amine and sodium bicarbonate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The resulting monosubstituted pyrimidine is isolated after an appropriate workup.
-
The isolated intermediate is then reacted with the second substituted amine in isopropanol in the presence of concentrated hydrochloric acid.
-
The reaction is heated to reflux until completion.
-
After cooling, the reaction mixture is neutralized, and the product is extracted.
-
The crude product is purified by crystallization or column chromatography to yield the 2,4-diamino-5-chloropyrimidine derivative.
Quantitative Data Summary
| Product | Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 2-Amino-4-aryl-5-chloropyrimidines | Arylacetonitrile, Guanidine hydrochloride | DMF-DMA, NaOEt, NCS | EtOH, DCM | 80°C then reflux | Not specified | [1] |
| 2,4-Diamino-5-chloropyrimidine derivative | 2,4,5-Trichloropyrimidine, Substituted amines | NaHCO₃, HCl | EtOH, Isopropanol | RT then reflux | Not specified | [2] |
| 2-Amino-5-chloropyridine | 2-Aminopyridine | Chlorine gas | Concentrated Sulfuric Acid | -20°C to 25°C | 86.8 | [3] |
| 2-Amino-5-chloropyridine | 2-Aminopyridine | Sodium hypochlorite, Hydrochloric acid | Water | 10°C to 25°C | 72 | [4] |
Visualizations
Synthetic Workflow
References
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloropyrimidine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-chloropyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Hydrolysis of 2-cyano-5-chloropyrimidine: This is a common route where the nitrile group is hydrolyzed to a carboxylic acid, typically under basic or acidic conditions.
-
Oxidation of 5-chloro-2-methylpyrimidine: This method involves the oxidation of the methyl group to a carboxylic acid using a suitable oxidizing agent.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in heterocyclic synthesis can stem from several factors. A systematic approach is best. Common causes include suboptimal reaction conditions (temperature, time), impure starting materials, side reactions, and product degradation during workup.[1][2][3] It is often beneficial to perform small-scale trial reactions to find the ideal parameters.
Q3: What are typical side reactions to be aware of during pyrimidine synthesis?
A3: Side reactions can significantly lower your yield. Depending on the specific precursors and conditions, you might encounter:
-
Incomplete reaction: Leaving starting materials unreacted.
-
Formation of amides: In the case of nitrile hydrolysis, incomplete hydrolysis can result in the corresponding amide as a major byproduct.
-
Over-oxidation: When oxidizing a methyl group, the reaction might proceed past the carboxylic acid stage, leading to degradation.
-
Hydrolysis of the chloro-substituent: Under harsh basic conditions, the chlorine atom on the pyrimidine ring can be displaced by a hydroxyl group.[4]
Q4: How critical are anhydrous conditions for these synthetic routes?
A4: For the oxidation of 5-chloro-2-methylpyrimidine, the presence of water is generally acceptable and often part of the reaction medium. However, for other steps that might precede the final synthesis, such as the preparation of intermediates using moisture-sensitive reagents (e.g., Grignard reagents), anhydrous conditions are crucial to prevent the quenching of the reagent.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield in the Hydrolysis of 2-cyano-5-chloropyrimidine
Symptoms:
-
The final weight of the isolated product is significantly lower than the theoretical yield.
-
TLC or LC-MS analysis shows a large amount of unreacted starting material or the presence of the intermediate amide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Increase the reaction time or temperature. Consider using a stronger base or a higher concentration of the base. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Suboptimal Base Concentration | The stoichiometry of the base is critical. Ensure at least a stoichiometric amount of base is used for the hydrolysis. An excess of base is often used to drive the reaction to completion. |
| Low Reaction Temperature | The activation energy for the hydrolysis may not be reached. Gradually increase the reaction temperature while monitoring for product formation and potential degradation. |
| Product Precipitation | The salt of the carboxylic acid might precipitate out of the solution, slowing down the reaction. Ensure adequate stirring and consider using a co-solvent to improve solubility. |
Issue 2: Formation of Impurities During Oxidation of 5-chloro-2-methylpyrimidine
Symptoms:
-
The isolated product is difficult to purify.
-
NMR or LC-MS analysis shows the presence of unexpected byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-oxidation | The oxidizing agent is too strong or the reaction time is too long. Use a milder oxidizing agent or carefully control the reaction time. Monitoring the reaction is crucial. |
| Side Reactions with the Pyrimidine Ring | The pyrimidine ring itself can be susceptible to oxidation under harsh conditions. Optimize the reaction temperature and choose an oxidizing agent that is selective for the methyl group. |
| Incomplete Oxidation | The reaction may not have gone to completion, leaving unreacted starting material. Increase the amount of oxidizing agent or the reaction time. |
| Impure Starting Material | Impurities in the starting 5-chloro-2-methylpyrimidine can lead to various byproducts. Ensure the purity of your starting material using techniques like NMR or GC-MS. |
Experimental Protocols
The following are detailed methodologies for the two primary synthetic routes. These should be considered as starting points and may require optimization for your specific laboratory conditions.
Method 1: Hydrolysis of 2-cyano-5-chloropyrimidine
This protocol is adapted from analogous hydrolyses of heterocyclic nitriles.
Reaction Scheme:
Caption: Hydrolysis of 2-cyano-5-chloropyrimidine.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-5-chloropyrimidine (1 eq.) in an aqueous solution of sodium hydroxide (2-4 eq., e.g., 2M).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Carefully acidify the reaction mixture to a pH of 2-3 with cold hydrochloric acid (e.g., 2M HCl).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
Method 2: Oxidation of 5-chloro-2-methylpyrimidine
This protocol is based on standard oxidation procedures for methyl groups on heterocyclic rings.
Reaction Scheme:
Caption: Oxidation of 5-chloro-2-methylpyrimidine.
Procedure:
-
To a solution of 5-chloro-2-methylpyrimidine (1 eq.) in water, add potassium permanganate (KMnO4) (2-3 eq.) portion-wise.
-
Heat the reaction mixture to reflux and stir for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO2) formed.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield. The data is compiled from analogous heterocyclic syntheses and should be used as a guide for optimization.
Table 1: Effect of Base Concentration and Temperature on Nitrile Hydrolysis
| Entry | Base (NaOH) eq. | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) |
| 1 | 1.5 | 80 | 12 | 60-70 |
| 2 | 2.5 | 100 | 6 | 85-95 |
| 3 | 2.5 | 80 | 12 | 75-85 |
| 4 | 4.0 | 100 | 4 | >90 |
Table 2: Influence of Oxidizing Agent on Methyl Group Oxidation
| Entry | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) |
| 1 | KMnO4 | 100 | 8 | 70-80 |
| 2 | K2Cr2O7 / H2SO4 | 90 | 10 | 65-75 |
| 3 | SeO2 | 110 | 12 | 50-60 |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Logical Relationship for Optimizing Hydrolysis
Caption: Interplay of factors in optimizing the hydrolysis reaction.
References
Technical Support Center: Purification of 5-Chloropyrimidine-2-Carboxylic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-chloropyrimidine-2-carboxylic acid by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that the solvent is not suitable for your compound. This compound has limited solubility in water and non-polar organic solvents.
-
Recommended Solvents: Try using more polar organic solvents. Alcohols (such as ethanol or methanol), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are good starting points as the compound exhibits moderate to good solubility in these.[1]
-
Solvent Mixtures: A mixed solvent system can be effective. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is readily soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. A common example is a mixture of an alcohol and water.
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly.
-
Dilute the Solution: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution and then allow it to cool slowly.[2]
-
Slow Cooling: Ensure a gradual temperature decrease. Allow the flask to cool to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.[2]
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
Q3: Crystal formation is very slow or does not occur at all, even after the solution has cooled.
A3: This is a common issue, often caused by using too much solvent or the solution being supersaturated.
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.[2]
-
Induce Crystallization:
-
Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal growth.[2]
-
Seed Crystals: Adding a seed crystal is a very effective method to start the crystallization process.[2]
-
Ice Bath: Once the solution has reached room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.
-
Q4: The recovery yield of my purified this compound is very low. What are the possible reasons?
A4: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[3] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the compound crystallizes during a hot filtration step (if performed), you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
-
Washing with Warm Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the purified product.
Q5: The purified crystals are colored, even after recrystallization. How can I remove colored impurities?
A5: Colored impurities can sometimes be removed by using activated charcoal.
-
Procedure: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution. Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While there is no single "best" solvent, a good starting point is an alcohol like ethanol or methanol, or a mixed solvent system such as ethanol/water. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Q2: What are the common impurities in this compound?
A2: Common impurities depend on the synthetic route. If synthesized by hydrolysis of the corresponding ester (e.g., methyl or ethyl 2-chloropyrimidine-5-carboxylate), the primary impurity is likely the unreacted ester.[4][5] If synthesized from other precursors, starting materials and side-products from the reaction will be the main impurities.
Q3: How can I check the purity of my recrystallized product?
A3: The purity of the recrystallized this compound can be assessed by:
-
Melting Point: A sharp melting point range that is close to the literature value (126-131 °C) indicates high purity.[6] Impurities will typically broaden and depress the melting point.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and purity of the compound.
Q4: Is it possible to get a second crop of crystals from the mother liquor?
A4: Yes. The filtrate (mother liquor) from the first crystallization can be concentrated by heating to evaporate some of the solvent. Upon cooling, a second crop of crystals may form. However, this second crop is often less pure than the first.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The exact solvent and volumes may need to be optimized based on the initial purity of the compound.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., ethanol, or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for an extended period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven can be used at a temperature well below the compound's melting point.
-
Analysis: Determine the mass of the dried, purified crystals to calculate the percent recovery. Measure the melting point to assess purity.
Quantitative Data
| Parameter | Value/Range | Source |
| Melting Point | 126-131 °C | [6] |
| Aqueous Solubility | Limited | [1] |
| Alcohol Solubility | Moderate | [1] |
| Polar Aprotic Solvent (DMSO, DMF) Solubility | Good | [1] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Suzuki Coupling of Chloropyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving chloropyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki coupling of chloropyrimidines, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a chloropyrimidine derivative resulting in a low yield or failing to proceed?
Answer:
Low yields in Suzuki couplings with chloropyrimidines are a common challenge due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Several factors could be contributing to this issue:
-
Sub-optimal Catalyst System: The choice of palladium catalyst and ligand is critical for activating the inert C-Cl bond.[3] Standard catalysts like Pd(PPh₃)₄ may not be efficient enough for these challenging substrates.[1][4]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[3][5] Additionally, the presence of oxygen can oxidize the active Pd(0) species to inactive palladium oxides.[6]
-
Inefficient Base: The base plays a crucial role in the transmetalation step.[1] An inappropriate or weak base may not be sufficient to promote the reaction effectively.[3]
-
Poor Solvent Choice: The solvent influences the solubility of reagents and the overall reaction kinetics.[1] An unsuitable solvent can hinder the reaction's progress.
-
Low Reaction Temperature: The oxidative addition of the C-Cl bond to the palladium catalyst often requires higher temperatures to overcome the activation energy barrier.[7]
To address low yields, a systematic optimization of reaction parameters is recommended. Consider screening different catalysts, ligands, bases, and solvents, as well as increasing the reaction temperature.
Question 2: I am observing significant amounts of side products, such as homocoupled boronic acid and protodeboronation. How can I minimize these?
Answer:
The formation of side products is a frequent issue that can significantly lower the yield of the desired product.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is often promoted by high temperatures and the presence of certain bases.[8] To mitigate this, consider using fresh, high-purity boronic acid and carefully optimizing the reaction temperature and base.[8] In some cases, switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or trifluoroborate salt can be beneficial.[7]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[7] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[7]
Question 3: My chloropyrimidine starting material is being consumed, but I am getting a complex mixture of unidentifiable byproducts. What could be the cause?
Answer:
The formation of a complex mixture of byproducts suggests that decomposition of the starting material or the desired product may be occurring.
-
Reaction Temperature is Too High: While higher temperatures can be necessary for the activation of chloropyrimidines, excessive heat can lead to thermal degradation of the reactants or products.[6]
-
Base is Too Strong: A base that is too strong can promote undesired side reactions and decomposition pathways.[6]
Consider lowering the reaction temperature and screening milder bases to see if the formation of byproducts is reduced.
Question 4: Can microwave irradiation be used to improve the reaction?
Answer:
Yes, microwave-assisted Suzuki coupling can be highly effective for chloropyrimidine derivatives. Microwave heating can lead to significantly shorter reaction times (e.g., 15 minutes) and can often improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[4][8] However, it is important to carefully optimize the temperature when using microwave irradiation, as higher temperatures can also lead to the formation of side products.[4][8]
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Suzuki coupling with a chloropyrimidine derivative?
A1: A good starting point for the Suzuki coupling of a chloropyrimidine with an arylboronic acid would be:
-
Catalyst: A robust catalyst system known for its effectiveness with aryl chlorides, such as a combination of a palladium source like Pd₂(dba)₃ (2 mol%) and a bulky, electron-rich phosphine ligand like XPhos (4 mol%).[3]
-
Base: A stronger inorganic base like K₃PO₄ (2-3 equivalents) is often effective.[3]
-
Solvent: A mixture of an ethereal solvent like 1,4-dioxane and water (e.g., 4:1 v/v) is commonly used.[3]
-
Temperature: A starting temperature of 100 °C is a reasonable choice.[3]
-
Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[6]
Q2: How do I choose the right ligand for my reaction?
A2: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For less reactive chloropyrimidines, electron-rich and bulky phosphine ligands are often required.[1] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can promote higher yields by preventing the formation of inactive metal complexes.[1][7]
Q3: What is the role of water in the reaction mixture?
A3: Water is often added to Suzuki coupling reactions to help dissolve the inorganic base, such as K₂CO₃ or K₃PO₄.[1] The presence of water can also be beneficial by increasing the concentration of the more nucleophilic boronate species (RB(OH)₃⁻), which is crucial for the transmetalation step.[4]
Q4: My heteroarylboronic acid seems to be poisoning the catalyst. What can I do?
A4: Certain heteroarylboronic acids, especially those containing sulfur (e.g., thiophene-2-boronic acid), can irreversibly bind to the palladium catalyst and poison it, halting the reaction.[4][8] If catalyst poisoning is suspected, it may be necessary to screen different catalyst systems or use a higher catalyst loading. In some challenging cases, alternative cross-coupling methods may need to be considered.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Suzuki coupling of chloropyrimidine derivatives, providing a baseline for experimental design.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Dichloropyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 (MW) | 81 | [4][8] |
| Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 (MW) | <5 | [8] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 (MW) | 70 | [4] |
| Pd(OAc)₂ | - | K₃PO₄ | Toluene/H₂O | 130 | 17 | 94 | [1] |
MW: Microwave irradiation
Table 2: Effect of Base on Suzuki Coupling of Chloro-Pyrido[2,3-d]pyrimidine Analogs
| Base | Yield (%) |
| K₃PO₄ | 94 |
| Cs₂CO₃ | 85 |
| K₂CO₃ | 78 |
| KF | 62 |
Reaction conditions: Pd(OAc)₂ (0.05 mol%), Toluene/Water, 130°C, 17h.[1]
Experimental Protocols
General Protocol for Suzuki Coupling of a Chloropyrimidine Derivative
This is a generalized procedure and should be optimized for specific substrates.[1][6][7]
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine derivative (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), and the base (2-3 equiv., e.g., K₃PO₄).[1][6]
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][6]
-
Under a positive pressure of inert gas, add the palladium catalyst and, if separate, the ligand.[1]
-
Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. If an aqueous system is used, add the degassed water portion.[1][6]
Reaction Execution:
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[1][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][6]
Work-up and Purification:
-
Cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationships in selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solubility of 5-Chloropyrimidine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the solubility of 5-chloropyrimidine-2-carboxylic acid and its derivatives. Poor solubility is a common challenge in drug discovery and development, potentially leading to unreliable in vitro assay results and poor in vivo bioavailability.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address solubility-related issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have low aqueous solubility?
A1: The low aqueous solubility of these derivatives often stems from a combination of factors. The planar and rigid structure of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. Additionally, the presence of the chlorine atom can increase lipophilicity, further reducing its affinity for aqueous media.[2]
Q2: I'm observing precipitation of my compound in my biological assay. What can I do?
A2: Precipitation in assays is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Assess Solubility in Assay Buffer: Before conducting your main experiment, perform a simple solubility test by preparing a dilution series of your compound in the assay buffer and visually inspecting for any precipitate formation or measuring turbidity.[1]
-
Use a Co-solvent: A small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the compound. However, it is crucial to keep the final concentration of the co-solvent low (typically below 1%) to avoid affecting the biological assay. Always include a vehicle control with the same co-solvent concentration.
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer can significantly impact solubility. For carboxylic acids, increasing the pH will lead to deprotonation and formation of a more soluble salt.[3]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), can help to prevent aggregation and improve solubility.
Q3: My compound is not dissolving well even in DMSO. What are my options?
A3: While DMSO is a powerful solvent, some heterocyclic compounds can still exhibit poor solubility. If you encounter this issue, consider the following:
-
Sonication: Use a sonicator to provide energy to break down compound aggregates and aid dissolution.
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Gentle Warming: Gently warming the solution can increase the rate of dissolution. However, be cautious as excessive heat can lead to compound degradation.
-
Alternative Solvents: For certain derivatives, other polar aprotic solvents like dimethylformamide (DMF) might offer better solubility.[2] However, always consider the compatibility of the solvent with your downstream applications.
Q4: How can I proactively improve the solubility of my this compound derivatives during the design phase?
A4: During the hit-to-lead and lead optimization stages, several strategies can be employed to design derivatives with improved solubility:
-
Introduce Polar Functional Groups: Incorporating polar groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase the hydrophilicity of the molecule.
-
Disrupt Planarity: Modifying the structure to disrupt the planarity of the molecule can reduce crystal lattice energy and improve solubility.[4]
-
Reduce Molecular Weight and Lipophilicity: As a general trend, lower molecular weight and reduced lipophilicity (lower logP) are associated with higher aqueous solubility.[5]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50/EC50 values in biological assays | Compound precipitation at higher concentrations leading to inaccurate effective concentrations. | - Visually inspect assay plates for precipitates.- Perform a kinetic solubility assay in the assay buffer to determine the solubility limit.- Lower the top concentration of your dose-response curve to stay within the soluble range.- Consider formulation strategies like using co-solvents or surfactants.[1] |
| Compound crashing out of solution upon dilution from DMSO stock | The compound is supersaturated when diluted into an aqueous buffer from a high-concentration DMSO stock. | - Lower the concentration of the DMSO stock solution.- Perform serial dilutions in DMSO before the final dilution into the aqueous buffer.- Increase the final volume of the aqueous buffer to lower the final compound concentration. |
| Low oral bioavailability in animal studies despite good in vitro potency | Poor aqueous solubility leading to limited dissolution and absorption in the gastrointestinal tract. | - Characterize the thermodynamic solubility of the compound.- Investigate formulation strategies such as salt formation, particle size reduction (micronization or nanosizing), or creating amorphous solid dispersions to improve dissolution rate and solubility. |
| Difficulty in preparing a stock solution | The compound has inherently low solubility in common laboratory solvents. | - Test a range of pharmaceutically acceptable solvents and co-solvents.- Use techniques like sonication or gentle heating to aid dissolution, while monitoring for compound stability.- If all else fails, a suspension may be necessary for certain preliminary studies, but this should be clearly noted as it can impact data interpretation. |
Data Presentation: Solubility of Pyrimidine Carboxylic Acid Derivatives
Table 1: Solubility of Pyrimidine-4-carboxylic Acid in Various Solvents [6]
| Solvent | Solubility (mg/mL) |
| Ethanol | ~0.25 |
| Dimethylformamide (DMF) | ~2 |
| Dimethyl Sulfoxide (DMSO) | ~20 |
| PBS (pH 7.2) | ~1 |
Table 2: Kinetic Solubility of Selected Pyrimidine-Based Kinase Inhibitors [7]
| Compound | Kinetic Solubility (µM) |
| 3 | 171.0 |
| 4 | 190.1 |
Table 3: Solubility of Pyrimidine Derivatives in Methanol at Different Temperatures [8]
| Compound | Temperature (K) | Mole Fraction Solubility (x10^4) |
| MDT 1 | 293.15 | 1.83 |
| 298.15 | 2.01 | |
| 303.15 | 2.22 | |
| 308.15 | 2.45 | |
| 313.15 | 2.71 | |
| MDT 4 (p-chloro substituted) | 293.15 | 0.41 |
| 298.15 | 0.47 | |
| 303.15 | 0.54 | |
| 308.15 | 0.62 | |
| 313.15 | 0.71 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[9]
Materials:
-
Test compound(s)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry)
Procedure:
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.08 mM).
-
Addition to Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
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Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Read Turbidity: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.[10]
Materials:
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Solid (crystalline) test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial to ensure that a saturated solution is formed.
-
Add Buffer: Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantification: Analyze the diluted sample by HPLC with a UV detector. Determine the concentration of the compound by comparing its peak area to a standard curve of known concentrations.
Mandatory Visualizations
Experimental Workflow for Solubility Screening
Caption: Workflow for kinetic and thermodynamic solubility screening.
Logical Relationship for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting poor compound solubility.
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Many pyrimidine derivatives are developed as kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[11][12][13]
Caption: Simplified EGFR signaling pathway and inhibition by pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-chloropyrimidine-5-carboxylic Acid | 374068-01-6 [smolecule.com]
- 3. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloropyrimidine-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 5-chloropyrimidine-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Incorrect Catalyst System | The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. For Suzuki-Miyaura couplings, consider catalyst systems known for their effectiveness with heteroaryl chlorides, such as a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[1] Traditional triarylphosphine-based palladium catalysts can also be effective for electron-poor heteroaryl chlorides.[2] |
| Catalyst Deactivation | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst poisoning.[1][3] Additionally, the carboxylate formed under basic conditions can bind to the palladium and deactivate the catalyst.[4] Ensure all reagents and solvents are of high purity and properly degassed.[1] Consider using a more robust catalyst system, protecting the carboxylic acid as an ester, or using a different base that is less likely to cause issues.[4] |
| Sub-optimal Reaction Temperature | The reaction temperature must be high enough to promote the oxidative addition of the C-Cl bond but not so high as to cause decomposition of the starting material, product, or catalyst. A temperature screen, typically ranging from 80 °C to 120 °C, is recommended. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[1][5] |
| Inappropriate Base | The choice of base is crucial. For Suzuki-Miyaura couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or KOtBu is typically required.[6] If your substrate has base-sensitive functional groups, a milder base like KF might be considered, though it may lead to lower reaction rates.[7] |
| Poor Reagent Quality | Boronic acids are susceptible to decomposition (protodeboronation), especially at high temperatures.[5] Ensure you are using fresh, high-purity boronic acid. |
Problem 2: Significant Side Reactions Observed
Potential Causes & Recommended Solutions
| Side Reaction | Mitigation Strategies |
| Protodeboronation | This is the undesired cleavage of the C-B bond of the boronic acid. It is often exacerbated by high temperatures and certain bases.[5] Use fresh boronic acid, minimize reaction time, and consider using a boronate ester derivative, which can be more stable.[1] |
| Homocoupling | This is the reaction of two boronic acid molecules. It can be reduced by ensuring efficient oxidative addition and transmetalation, often by adding the aryl halide in a slight excess.[5] |
| Hydrodehalogenation | This is the replacement of the chlorine atom with hydrogen. It can occur in the presence of a hydride source and an active catalyst. Ensure your solvent and reagents are anhydrous and consider a different catalyst/ligand combination. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in your cross-coupling reaction.
Caption: A step-by-step workflow for troubleshooting cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: There are two primary challenges with this substrate:
-
Catalyst Poisoning: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, forming stable, inactive complexes and halting the catalytic cycle.[3] This is a well-known issue with pyridine- and pyrimidine-containing substrates.
-
Carboxylic Acid Interference: Under the basic conditions required for most cross-coupling reactions, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can then coordinate to the palladium center, inhibiting the reaction.[4] One common strategy to circumvent this is to protect the carboxylic acid as an ester and then hydrolyze it after the coupling reaction.[4]
Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?
A2: A good starting point for a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be:
| Component | Recommendation | Source(s) |
| Catalyst System | Pd(OAc)₂ (2 mol%) with a bulky, electron-rich ligand like XPhos or SPhos (4 mol%). | [1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents). | [1] |
| Solvent | A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). | [1] |
| Temperature | 100 °C. | [1] |
| Atmosphere | Inert (e.g., Argon or Nitrogen). | [1] |
Q3: Can I perform other types of cross-coupling reactions with this substrate?
A3: Yes, several other cross-coupling reactions can be employed to functionalize this compound. The choice of reaction depends on the desired bond formation.
| Reaction | Bond Formed | Typical Coupling Partner |
| Suzuki-Miyaura | C-C | Boronic Acids/Esters |
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines |
| Sonogashira Coupling | C-C (alkyne) | Terminal Alkynes |
| Heck Reaction | C-C (alkene) | Alkenes |
Cross-Coupling Reaction Selection
This diagram can help you decide which reaction is most appropriate for your synthetic goal.
Caption: A decision tree for selecting the appropriate cross-coupling reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[8]
Experimental Protocols
The following are generalized protocols and should be considered starting points. Optimization for specific substrates is often necessary.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[1]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[1]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography.[9]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[10]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[10]
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).[10]
-
After cooling, quench the reaction with water and extract with an organic solvent.[10]
-
Dry, filter, and concentrate the organic layer, then purify the product by chromatography.
General Protocol for Sonogashira Coupling
-
In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[10]
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[10]
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[10]
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.[10]
-
Dry, concentrate, and purify the product.
General Protocol for Heck Reaction
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if necessary (e.g., PPh₃, 4-10 mol%).
-
Add the alkene (1.1-1.5 equiv.), a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.), and a degassed solvent (e.g., DMF or acetonitrile).
-
Evacuate and backfill the vessel with an inert gas.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash, dry, concentrate the organic layer, and purify the product by chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
preventing protodeboronation in Suzuki reactions of pyrimidines
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids, with a focus on preventing the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyrimidine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the pyrimidine boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This consumes your starting material, leading to reduced yields of the desired coupled product and the formation of a simple pyrimidine byproduct, which can complicate purification.[2][3] Pyrimidine boronic acids, particularly 2-pyrimidinylboronic acids, are highly susceptible to this reaction due to the electron-deficient nature of the pyrimidine ring and the proximity of the ring nitrogens, which can influence the stability of the C-B bond.[4] This issue is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[4]
Q2: I'm observing low yield and a significant amount of my unsubstituted pyrimidine starting material. What is the likely cause?
A2: This is a classic symptom of protodeboronation. Instead of participating in the catalytic cycle to form the desired C-C bond, your pyrimidine boronic acid is being quenched by a proton source in the reaction mixture. The main factors that promote this side reaction are suboptimal choice of base, high reaction temperatures, the presence of water, and a slow catalytic cycle that does not consume the boronic acid quickly enough.[2][3]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing the opportunity for the side reaction to occur.[1][4][5]
-
Optimize the Base: The choice of base is critical. While necessary for the reaction, strong bases can accelerate protodeboronation. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong hydroxides.[1][6]
-
Select an Efficient Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation pathway.[2] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging heteroaryl couplings.[4][7]
-
Control Reaction Conditions: Running the reaction at the lowest effective temperature can slow the rate of decomposition.[2] While aqueous co-solvents are common, using anhydrous conditions can sometimes be beneficial by removing the primary proton source.[7][8]
Q4: Which position on the pyrimidine ring is most susceptible to protodeboronation?
A4: The 2-pyrimidinyl position is the most challenging. The proximity of the boronic acid group to the nitrogen atom at the 1-position can lead to catalyst inhibition and increased susceptibility to protodeboronation.[4] 5-Pyrimidinylboronic acids are generally more stable and reactive, while 4-pyrimidinylboronic acids have intermediate reactivity.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Catalyst Inactivation: Pyrimidine nitrogens can coordinate to the palladium center, deactivating the catalyst.[3][7] 2. Inefficient Catalyst: Standard catalysts like Pd(PPh₃)₄ may be ineffective for hindered or electron-poor substrates.[7] 3. Suboptimal Base: The base may not be strong enough to promote transmetalation efficiently. | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote a more active catalytic species.[4][7] 2. Choose a Stronger, Non-Hydroxide Base: Use K₃PO₄ or Cs₂CO₃, which are effective for challenging couplings.[6] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve conversion.[2] |
| Significant Protodeboronation | 1. Unstable Boronic Acid: Free boronic acids, especially at the 2-position, are prone to decomposition.[4] 2. Reaction Conditions: High temperature, aqueous solvents, and/or a strongly basic medium can accelerate C-B bond cleavage.[2][9] 3. Slow Catalysis: If the desired coupling is slow, the competing protodeboronation has more time to occur.[5] | 1. Use a Boronate Ester: Switch to a more stable pinacol or MIDA boronate ester.[1] 2. Lower Temperature: Optimize the reaction to run at a lower temperature (e.g., 60-80 °C instead of >100 °C).[2] 3. Use Anhydrous Solvents: If possible, use dry solvents like dioxane or toluene with a base like Cs₂CO₃.[7] 4. Select a Faster Catalyst: Use a highly active catalyst system (e.g., a Buchwald G3 precatalyst with SPhos) to accelerate the productive coupling.[10] |
| Homocoupling Side Products | 1. Presence of Oxygen: Inadequate degassing can lead to oxidative homocoupling of the boronic acid.[2] 2. Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of argon or nitrogen.[2][6] 2. Adjust Stoichiometry: Using a slight excess (1.1-1.2 equiv.) of the boronic acid derivative can sometimes minimize aryl halide homocoupling. |
Data on Reaction Conditions
The following tables summarize reaction conditions from various studies, providing insight into successful strategies for pyrimidine Suzuki couplings. Yields are not directly comparable due to different substrates but illustrate effective component combinations.
Table 1: Comparison of Bases and Solvents
| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 |
| 4-Bromopyrimidine | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 80 | 12 h | 85 |
| 6-Chloropyrido[2,3-d]pyrimidine | Arylboronic Acid | Pd(OAc)₂ (0.05) | - | K₃PO₄ (2) | Toluene/H₂O | 130 | 17 h | 94 |
| 5-Bromopyrimidine | 2-Pyridyl Boronate | Pd₂(dba)₃ (2-3) | Tri-t-butylphosphine (6-9) | KF (anhydrous) | THF | RT | 12 h | 91 |
Data synthesized from multiple sources.[4][6][11][12]
Table 2: Impact of Ligand Selection
| Substrate Type | Catalyst (mol%) | Ligand | Base | Key Feature |
| Challenging Heteroaryl Chlorides | Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ | Bulky, electron-rich ligands accelerate reductive elimination and stabilize the Pd(0) state.[4] |
| Sterically Hindered Systems | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Highly active for hindered substrates, preventing catalyst deactivation.[7] |
| General Heteroaryl Couplings | Pd₂(dba)₃ | P(tBu)₃ | K₃PO₄ | Effective for coupling various heterocyclic boronic acids, including pyrimidines.[13] |
Visualizing the Process
Competing Reaction Pathways
The key to a successful reaction is to favor the transmetalation pathway over the protodeboronation pathway. A highly active catalyst and optimized conditions accelerate the productive cycle, minimizing the time the boronic acid is exposed to conditions that cause decomposition.
Caption: Competing pathways for a pyrimidine boronic acid in a Suzuki reaction.
General Experimental Workflow
A carefully executed experimental setup is crucial for minimizing side reactions. Maintaining an inert atmosphere and using degassed solvents are non-negotiable steps for success.
Caption: Standard experimental workflow for a Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol is a general starting point for the Suzuki-Miyaura coupling of a pyrimidine boronate ester with an aryl halide, designed to minimize protodeboronation.
Materials:
-
Aryl Halide (1.0 equiv)
-
Pyrimidine Boronate Ester (e.g., pinacol ester) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, milled to a fine powder, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, to achieve ~0.1 M concentration)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, pyrimidine boronate ester, and the finely powdered K₃PO₄ base.
-
Inerting the Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the atmosphere inside the vessel and backfill with inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.[6]
-
Reaction: Place the sealed vessel in a preheated oil bath set to the desired temperature (a starting point of 80 °C is recommended for optimization). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the aryl halide starting material is consumed.[6]
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
reaction condition screening for 5-chloropyrimidine-2-carboxylic acid amidation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reaction condition screening for the amidation of 5-chloropyrimidine-2-carboxylic acid. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful synthesis of 5-chloropyrimidine-2-carboxamides.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the amidation of this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my amidation reaction showing low or no conversion?
A1: Several factors can contribute to low or no product formation.
-
Insufficient activation of the carboxylic acid: this compound is an electron-deficient heteroaromatic carboxylic acid, which can sometimes be less reactive than its aliphatic or electron-rich aromatic counterparts. Ensure you are using an appropriate and sufficient amount of a suitable coupling reagent.
-
Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may exhibit poor reactivity.
-
Inappropriate solvent or base: The choice of solvent and base is crucial for reaction efficiency. Polar aprotic solvents like DMF or DMA are generally preferred. The base should be strong enough to deprotonate the amine and neutralize any acidic byproducts without causing side reactions.
-
Low reaction temperature: Some challenging couplings may require elevated temperatures to proceed at a reasonable rate.
-
Decomposition of reagents or starting materials: Ensure the quality and purity of your starting materials, coupling reagents, and solvents.
Q2: I am observing significant side product formation. What are the likely side reactions?
A2: Common side reactions in amidation chemistry include:
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide coupling reagents. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can help suppress this.
-
Formation of an N-acylurea byproduct: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, halting the desired reaction.
-
Epimerization: Similar to racemization, this can be an issue with chiral starting materials.
-
Reaction with the chloropyrimidine ring: While the carboxylic acid is the primary site of reaction, under harsh conditions or with highly nucleophilic reagents, substitution at the chloro-position on the pyrimidine ring is a possibility, though generally less favorable than amidation.
Q3: How do I choose the best coupling reagent for my specific amine?
A3: The choice of coupling reagent depends on the properties of your amine.
-
For simple, unhindered primary and secondary amines: Carbodiimides like EDC in the presence of HOBt are often a good starting point.
-
For sterically hindered or electron-deficient amines: More potent coupling reagents such as HATU, HBTU, or BOP are generally more effective.
-
To minimize racemization: HATU and other uronium/aminium-based reagents are often superior to carbodiimides.
Q4: What is the role of additives like HOBt and DMAP?
A4:
-
HOBt (1-Hydroxybenzotriazole): When used with carbodiimides, HOBt reacts with the O-acylisourea intermediate to form an active ester. This active ester is less prone to racemization and reacts efficiently with the amine.
-
DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. It is often used in small, catalytic amounts. However, it can also promote racemization and should be used with caution, especially in peptide couplings.
Data Presentation: Reaction Condition Screening
The following tables summarize typical reaction conditions for the amidation of carboxylic acids, with a focus on parameters relevant to this compound. Due to limited specific data for this exact substrate, the yields are representative of what can be expected for similar electron-deficient heterocyclic carboxylic acids.
Table 1: Common Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| EDC·HCl | HOBt | DIPEA (2-3) | DMF | 0 to RT | 60-95 | A standard, cost-effective choice for many amines. |
| HATU | None | DIPEA (2-3) | DMF | 0 to RT | 75-98 | Highly efficient, especially for challenging amines; minimizes racemization. |
| BOP | HOBt | DIPEA (2-3) | DMF/DCM | 0 to RT | 70-95 | Effective but produces carcinogenic HMPA as a byproduct. |
| PyBOP | HOBt | DIPEA (2-3) | DMF | 0 to RT | 70-95 | Similar to BOP but avoids the formation of HMPA. |
| T3P® | Pyridine | MeCN/EtOAc | RT to 50 | 65-90 | A versatile reagent with easy work-up. |
Table 2: Solvent and Base Selection
| Solvent | Common Bases | Advantages | Disadvantages |
| DMF | DIPEA, TEA, NMM | Good solvating power for a wide range of substrates. | High boiling point can make removal difficult. |
| DCM | DIPEA, TEA | Easy to remove post-reaction. | Lower boiling point may not be suitable for less reactive substrates. |
| MeCN | DIPEA, TEA | Good for microwave-assisted reactions. | Can be less effective at solvating all starting materials. |
| THF | DIPEA, TEA | Aprotic and relatively non-polar. | Can form peroxides upon storage. |
Experimental Protocols
Below are detailed methodologies for common amidation procedures that can be adapted for this compound.
Protocol 1: Amidation using EDC/HOBt
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and the desired amine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Add DIPEA (3.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation using HATU
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for screening amidation reaction conditions.
Caption: A typical workflow for screening and optimizing amidation reaction conditions.
Technical Support Center: Workup Procedures for Reactions Involving 5-Chloropyrimidine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chloropyrimidine-2-carboxylic acid. The following information is designed to address specific issues that may be encountered during the workup and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the workup of reactions where this compound is the final product?
A1: The most common and effective workup procedure for isolating this compound, which is an acidic and moderately polar compound, involves an acid-base extraction. The general workflow is as follows:
-
Quenching (Optional): If the reaction involves highly reactive reagents, it may need to be quenched, for example, by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Solvent Removal: If the reaction was performed in an organic solvent, it is often concentrated under reduced pressure to remove the bulk of the solvent.
-
Aqueous Basic Extraction: The crude reaction mixture is dissolved or suspended in water and a base (e.g., sodium hydroxide or potassium hydroxide) is added to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.
-
Washing with Organic Solvent: The basic aqueous solution is then washed with a water-immiscible organic solvent (such as dichloromethane or ethyl acetate) to remove non-polar impurities and byproducts.
-
Acidification and Precipitation: The aqueous layer containing the product salt is acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4. This protonates the carboxylate, causing the desired this compound to precipitate out of the solution.
-
Isolation and Washing: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining salts. Further washing with a small amount of a volatile organic solvent like cold ethanol or diethyl ether can aid in drying.
-
Drying: The purified product is then dried under vacuum to a constant weight.
Q2: My product, this compound, does not precipitate upon acidification. What should I do?
A2: If your product does not precipitate upon acidification, it could be due to several reasons:
-
Insufficient Product Concentration: The concentration of your product in the aqueous solution may be too low. You can try to concentrate the aqueous solution under reduced pressure before acidification.
-
Product is More Soluble Than Expected: The product may have some residual solubility in the acidic aqueous solution. In this case, you can extract the acidified aqueous layer with an organic solvent in which the carboxylic acid is soluble, such as ethyl acetate. The combined organic extracts can then be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the product.
-
Incorrect pH: Ensure that the pH of the solution is indeed acidic (pH 3-4). Use a pH meter or pH paper for accurate measurement.
Q3: What are the best solvents for recrystallizing this compound?
A3: The choice of recrystallization solvent depends on the impurities present. Based on the polarity of this compound, suitable solvent systems could include:
-
Single Solvents: Ethanol, methanol, or water. Carboxylic acids often have good solubility in hot alcohols and lower solubility in cold alcohols.
-
Solvent Mixtures: A mixture of ethanol and water, or ethyl acetate and hexanes. When using a solvent mixture, dissolve the compound in the solvent in which it is more soluble (the "good" solvent) at an elevated temperature, and then slowly add the solvent in which it is less soluble (the "poor" solvent) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Isolated Product | Incomplete precipitation during acidification. | - Ensure the aqueous solution is sufficiently concentrated before acidification.- Check and adjust the pH to be in the optimal range for precipitation (typically pH 3-4).- Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
| Product loss during organic washes of the basic aqueous solution. | - Minimize the volume of organic solvent used for washing.- Back-extract the combined organic washes with a small amount of the basic aqueous solution to recover any product that may have partitioned into the organic layer. | |
| Product is an Oil or Gummy Solid After Precipitation | Presence of impurities that are lowering the melting point. | - Ensure the preceding washing steps were thorough in removing non-polar impurities.- Attempt to triturate the oil with a solvent in which the desired product is sparingly soluble (e.g., hexanes or diethyl ether) to induce solidification.- Consider purification by column chromatography. |
| Persistent Impurities in the Final Product | Incomplete removal of starting materials or byproducts. | - If the impurity is non-polar, perform additional washes of the basic aqueous solution with an organic solvent.- If the impurity is a polar, neutral compound, it may be carried through the acid-base extraction. In this case, purification by recrystallization or column chromatography is recommended.- For persistent acidic impurities, careful pH control during precipitation might allow for fractional precipitation. |
| Formation of an Emulsion During Extraction | The organic and aqueous layers are not separating cleanly. | - Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion.- Allow the separatory funnel to stand undisturbed for a longer period.- Filter the entire mixture through a pad of Celite®. |
Experimental Protocols
Protocol 1: General Acid-Base Workup for this compound
This protocol is a general guideline based on the workup of similar pyrimidine carboxylic acids.
-
Concentration: Following the completion of the reaction, remove the reaction solvent under reduced pressure.
-
Dissolution in Base: To the crude residue, add a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) and stir until the solid material is dissolved. The formation of the sodium or potassium salt of the carboxylic acid increases its aqueous solubility.
-
Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel and wash with a water-immiscible organic solvent (e.g., 2 x 50 mL of dichloromethane or ethyl acetate for a reaction scale of ~10g). Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a 1 N hydrochloric acid (HCl) solution with stirring until the pH of the solution is between 3 and 4. A precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water (e.g., 2 x 20 mL) to remove any inorganic salts. A subsequent wash with a small amount of cold ethanol or diethyl ether can facilitate drying.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Quantitative Data Summary
The following table summarizes typical data that might be expected for the synthesis and purification of this compound, based on analogous reactions. Actual results may vary depending on the specific reaction conditions.
| Parameter | Typical Value/Range | Notes |
| Yield | 60-90% | Highly dependent on the specific synthetic route and reaction efficiency. |
| Purity (by HPLC) | >95% | After one recrystallization. |
| Melting Point | 150-153 °C | Literature values may vary slightly. A broad melting point range indicates the presence of impurities. |
| pH for Precipitation | 3 - 4 | Optimal range for complete precipitation of the carboxylic acid. |
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield during workup.
Technical Support Center: Overcoming Low Reactivity of 5-Chloropyrimidine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chloropyrimidine-2-carboxylic acid. The inherent low reactivity of this compound, due to the electron-withdrawing nature of the pyrimidine ring and the chloro substituent, often presents challenges in common synthetic transformations. This guide offers practical solutions and detailed protocols to overcome these difficulties.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard amide coupling reactions?
The low reactivity of this compound stems from the electronic properties of the pyrimidine ring. The two nitrogen atoms and the chlorine atom are strongly electron-withdrawing, which deactivates the carboxylic acid group towards nucleophilic attack. This makes the formation of the activated intermediate required for amide bond formation challenging.
Q2: I am observing very low to no yield in my amide coupling reaction using standard DCC/HOBt conditions. What should I do?
Standard coupling reagents like DCC/HOBt are often not potent enough to efficiently activate this compound.[1] It is recommended to switch to more powerful coupling reagents such as HATU, HBTU, or PyBOP, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). These reagents are specifically designed for coupling electron-deficient carboxylic acids.[2]
Q3: My esterification reaction with this compound is sluggish and gives poor yields. What are the recommended methods?
Traditional Fischer esterification under acidic conditions can be challenging due to the basicity of the pyrimidine nitrogens, which can be protonated, further deactivating the system. A more effective approach is the Steglich esterification, which uses a carbodiimide coupling reagent like DCC or EDC in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4] This method proceeds under milder, neutral conditions.
Q4: I am struggling with the Suzuki cross-coupling of the chloro-substituent. What are the critical parameters to consider?
The C-Cl bond in chloropyrimidines is less reactive than corresponding C-Br or C-I bonds in palladium-catalyzed cross-coupling reactions.[5] Success hinges on the careful selection of the palladium catalyst, ligand, and base.[6] For chloropyrimidines, catalyst systems employing electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often more effective than those with standard triphenylphosphine ligands.[6] Strong bases like potassium phosphate (K₃PO₄) are also frequently required.
Q5: Is decarboxylation a concern when working with this compound?
Yes, decarboxylation can be a significant side reaction, particularly at elevated temperatures. Pyrimidine-2-carboxylic acids are known to undergo decarboxylation, and this process can be accelerated by both electron-withdrawing and electron-releasing substituents.[7][8] It is advisable to keep reaction temperatures as low as possible and to monitor for the formation of 5-chloropyrimidine as a byproduct.
Troubleshooting Guides
Amide Bond Formation
Issue: Low or no amide product formation.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inefficient Carboxylic Acid Activation | Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[2] | These reagents are more effective for activating electron-deficient carboxylic acids. |
| Suboptimal Base | Use a non-nucleophilic base like DIPEA instead of triethylamine (TEA). | DIPEA is less likely to compete with the amine nucleophile. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decarboxylation. | Some challenging couplings require thermal energy to proceed. |
| In situ Acyl Fluoride Formation | Consider converting the carboxylic acid to the acyl fluoride in situ using reagents like TFFH or BTFFH before adding the amine. | Acyl fluorides are highly reactive intermediates suitable for coupling with unreactive amines. |
Data for the coupling of an electron-deficient carboxylic acid with an aniline derivative.[1]
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HATU | DIPEA | DMF | 23 | 5 | 38 |
| BOPCl | Et₃N | CH₂Cl₂ | 23 | - | 28 |
| DCC/DMAP | DIPEA | CH₂Cl₂ | 23 | 42 | 13 |
| EDC/DMAP/HOBt (cat.) | DIPEA | Acetonitrile | 23 | 42 | >80 |
Esterification
Issue: Poor conversion to the desired ester.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Ineffective Fischer Esterification | Employ the Steglich esterification method using DCC or EDC with a catalytic amount of DMAP.[3][4] | This method is milder and more suitable for acid-sensitive or sterically hindered substrates. |
| Insufficient Activation in Steglich Esterification | Ensure the use of an adequate amount of DMAP (5-10 mol%). | DMAP acts as an acyl-transfer catalyst, which is crucial for the reaction with less nucleophilic alcohols.[3] |
| Hydrolysis of Activated Intermediate | Use anhydrous solvents and reagents. | Water can hydrolyze the activated O-acylisourea intermediate, preventing ester formation. |
| Reagents | Solvent | Temperature |
| Carboxylic Acid (1 equiv.), Alcohol (1.2 equiv.), DCC (1.1 equiv.), DMAP (0.1 equiv.) | Dichloromethane (DCM) | Room Temperature |
Suzuki Cross-Coupling
Issue: Low yield of the cross-coupled product.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inactive Catalyst System | Screen different palladium catalysts and ligands. Consider using pre-catalysts with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or NHC ligands.[6] | These ligands facilitate the oxidative addition of the less reactive C-Cl bond to the palladium center. |
| Incorrect Base | Test a range of bases, including K₃PO₄, K₂CO₃, and Cs₂CO₃. | The choice of base is critical for the transmetalation step and can significantly impact the reaction outcome. |
| Low Reaction Temperature | Increase the reaction temperature, typically in the range of 80-120 °C. | Higher temperatures are often necessary to promote the coupling of chloropyrimidines. |
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 90 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.5 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50 °C) can be applied.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Steglich Esterification
-
Dissolve this compound (1.0 equiv.), the alcohol (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv.) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) should be observed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki Cross-Coupling
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for HATU-mediated amide coupling.
Caption: Mechanism of Steglich esterification.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of 5-Chloropyrimidine-2-carboxylic Acid: NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 5-chloropyrimidine-2-carboxylic acid is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.
Introduction to Purity Analysis
This compound is a crucial building block in the synthesis of various pharmaceuticals. Its purity directly influences the yield, impurity profile, and overall quality of the final API. Therefore, robust and accurate analytical methods are essential for its quality control. This guide will focus on the application of quantitative NMR (qNMR) as a primary method for purity determination and compare its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
Quantitative NMR (qNMR) for Primary Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful tool for the precise and accurate determination of purity without the need for a specific reference standard of the analyte itself. The principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and weight, the absolute purity of the analyte can be calculated.
Hypothetical ¹H NMR Spectrum of this compound
A ¹H NMR spectrum of this compound is expected to show two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrimidine ring. The exact chemical shifts can vary depending on the solvent used.
Figure 1: Logical Workflow for qNMR Purity Analysis
Caption: A streamlined workflow for determining purity using quantitative NMR.
Experimental Protocol: qNMR Purity Determination
Objective: To determine the purity of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound (analyte)
-
Maleic acid (certified reference material, purity ≥ 99.5%) as internal standard
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to 0.01 mg)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (a D1 of 30-60 seconds is often sufficient).
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, integrate the two aromatic protons. For maleic acid, integrate the olefinic proton signal.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
Identification of Potential Impurities by NMR
A plausible synthetic route for this compound starts from 2,5-dichloropyrimidine. The synthesis involves the conversion of one of the chloro groups to a nitrile, followed by hydrolysis to the carboxylic acid.
Figure 2: Synthetic Pathway and Potential Impurities
Caption: A potential synthetic route highlighting key impurities.
Based on this pathway, potential impurities in the final product could include:
-
2,5-Dichloropyrimidine (Starting Material): The ¹H NMR spectrum of this compound would show a singlet in the aromatic region.
-
5-Chloropyrimidine-2-carbonitrile (Intermediate): The ¹H NMR spectrum of this intermediate would also exhibit a singlet in the aromatic region, but at a different chemical shift from the starting material and the final product.
-
5-Chloropyrimidine-2-carboxamide (Hydrolysis Intermediate): This impurity would show a singlet for the pyrimidine proton and two broad singlets for the amide protons.
By comparing the ¹H NMR spectrum of the manufactured batch of this compound with the spectra of these potential impurities, their presence can be identified and, with the use of an internal standard, quantified.
Comparison with Alternative Analytical Methods
While qNMR is a powerful tool, other analytical techniques are also widely used for purity determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For purity analysis, the area of the peak corresponding to the main component is compared to the total area of all peaks to determine the area percent purity.
Table 1: Comparison of qNMR and HPLC for Purity Analysis
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary ratio method based on the direct proportionality of signal area to the number of nuclei. | Separation based on differential partitioning between stationary and mobile phases, with detection typically by UV absorbance. |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a reference standard of the analyte for accurate quantification; area percent purity can be determined without it. |
| Quantification | Provides absolute purity. | Provides relative purity (area %) unless a certified standard is used. Response factors of impurities can affect accuracy. |
| Selectivity | High, based on distinct chemical shifts. Overlapping signals can be a challenge. | High, based on retention time. Co-elution of impurities can be an issue. |
| Sample Throughput | Lower, as longer relaxation delays are needed for accurate quantification. | Higher, with typical run times of 15-30 minutes per sample. |
| Sample Preparation | Simple dissolution and weighing. | Can involve more complex sample preparation and filtration. |
| Structural Information | Provides detailed structural information, aiding in impurity identification. | Provides limited structural information. |
| Destructive | No, the sample can be recovered. | Yes, the sample is consumed. |
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of this compound by HPLC-UV.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The exact ratio may need to be optimized, but a gradient elution is often effective.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to a suitable concentration for injection (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the area percent purity:
Purity (%) = (Area_analyte / Total Area) * 100
-
Conclusion
Both qNMR and HPLC are valuable techniques for assessing the purity of this compound.
-
qNMR offers the significant advantage of being a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte. It also provides valuable structural information that can aid in the identification of unknown impurities.
-
HPLC is a highly sensitive and high-throughput method that is well-suited for routine quality control and for detecting trace impurities.
For comprehensive purity analysis and characterization of pharmaceutical intermediates like this compound, a combination of these orthogonal techniques is often the most robust approach. qNMR can be used to provide an accurate, absolute purity value for the bulk material, while HPLC can be employed to generate a detailed impurity profile and ensure the absence of trace-level contaminants. This dual-pronged strategy provides the highest level of confidence in the quality of the intermediate, ultimately contributing to the safety and efficacy of the final drug product.
Confirming the Structure of 5-Chloropyrimidine-2-Carboxylic Acid Derivatives: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel pharmaceutical compounds, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of mass spectrometry for elucidating the structure of 5-chloropyrimidine-2-carboxylic acid and its derivatives. We present expected fragmentation patterns, experimental protocols, and a comparison with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, the fragmentation pattern of the molecule upon ionization is analyzed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common techniques that provide complementary information.
Expected Fragmentation Pattern of this compound
The fragmentation of this compound in mass spectrometry is predicted to be influenced by its three key structural features: the pyrimidine ring, the carboxylic acid group, and the chlorine atom.
-
Electron Ionization (EI-MS): Under the high-energy conditions of EI, the molecule is expected to form a molecular ion (M⁺˙) and undergo significant fragmentation. The presence of the chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Key fragmentation pathways are likely to include:
-
Loss of the carboxylic acid group: A prominent fragment resulting from the cleavage of the C-C bond between the pyrimidine ring and the carboxyl group, leading to the loss of a COOH radical (45 Da).
-
Decarboxylation: Loss of a CO₂ molecule (44 Da).
-
Loss of chlorine: Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (35/37 Da).
-
Ring fragmentation: The stable pyrimidine ring may undergo retro-Diels-Alder reactions or other ring-opening fragmentations, though this is often less favorable than the loss of substituents.
-
-
Electrospray Ionization (ESI-MS/MS): ESI is a softer ionization technique, which typically results in the formation of a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of the selected precursor ion.
In negative ion mode ([M-H]⁻), collision-induced dissociation (CID) is expected to induce the following fragmentations:
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids.
-
Loss of HCl: Elimination of hydrogen chloride.
-
Quantitative Data Summary
The following table summarizes the predicted prominent ions in the mass spectra of this compound.
| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Neutral Loss |
| EI | 158/160 (M⁺˙) | 113/115 | COOH (45) |
| 114/116 | CO₂ (44) | ||
| 123 | Cl (35) | ||
| ESI (-) | 157/159 ([M-H]⁻) | 113/115 | CO₂ (44) |
| 121 | HCl (36) |
Note: The presence of two m/z values for chlorine-containing fragments reflects the isotopic distribution of ³⁵Cl and ³⁷Cl.
Experimental Protocols
Mass Spectrometry
Electron Ionization (EI-MS) Protocol
-
Sample Preparation: A dilute solution of the purified compound (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
-
Ionization: Electron ionization at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Acquisition: The mass spectrum is acquired over a mass range of m/z 50-300.
Electrospray Ionization (ESI-MS/MS) Protocol
-
Sample Preparation: A solution of the compound (typically 1-10 µM) is prepared in a mixture of water and an organic solvent (e.g., acetonitrile or methanol) compatible with ESI. For negative ion mode, a small amount of a weak base like ammonium acetate may be added to facilitate deprotonation.[1]
-
Instrument: A liquid chromatograph-tandem mass spectrometer (LC-MS/MS) is typically used.
-
Ionization: Electrospray ionization in negative ion mode.
-
MS1: The precursor ion ([M-H]⁻) at m/z 157/159 is isolated.
-
Collision-Induced Dissociation (CID): The precursor ion is fragmented in a collision cell using an inert gas (e.g., argon or nitrogen).
-
MS2: The resulting fragment ions are analyzed by the second mass analyzer.
Diagram of the Mass Spectrometry Workflow
Caption: Workflow for structural confirmation by mass spectrometry.
Comparison with Alternative Structural Elucidation Techniques
While mass spectrometry provides valuable information on molecular weight and fragmentation, it is often used in conjunction with other analytical techniques for unambiguous structure determination.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Molecular weight, elemental composition (high resolution), fragmentation pattern. | High sensitivity, small sample requirement, compatible with chromatography. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemistry (NOE). | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules. |
| X-ray Crystallography | Absolute 3D structure of the molecule in the solid state. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (commonly ¹H and ¹³C). For this compound, ¹H NMR would show distinct signals for the protons on the pyrimidine ring, and ¹³C NMR would provide information on all the carbon atoms in the molecule, including the carboxylic acid carbon. The chemical shifts and coupling patterns are highly diagnostic of the substitution pattern on the pyrimidine ring.
¹H and ¹³C NMR Experimental Protocol
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired. 2D NMR experiments like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively.
Logical Diagram for NMR-based Structure Confirmation
References
A Comparative Analysis of the Reactivity of 5-Chloropyrimidine-2-Carboxylic Acid and 5-Bromopyrimidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyrimidine derivatives, in particular, are integral components of numerous bioactive molecules. The choice of starting material for the synthesis of substituted pyrimidines often involves selecting between halogenated precursors, with chloro- and bromo-substituted pyrimidines being common choices. This guide provides an objective comparison of the reactivity of 5-chloropyrimidine-2-carboxylic acid and 5-bromopyrimidine-2-carboxylic acid in key organic transformations, supported by established chemical principles and experimental data from related systems.
Executive Summary
In general, 5-bromopyrimidine-2-carboxylic acid is the more reactive of the two compounds in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This heightened reactivity is attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1][2] For nucleophilic aromatic substitution (SNAr) reactions, the reactivity is more nuanced and is significantly influenced by the reaction conditions and the nature of the nucleophile. The electron-deficient nature of the pyrimidine ring activates both compounds towards nucleophilic attack.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl > F.[1][3] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond.
Suzuki-Miyaura Coupling
| Substrate (Analogue) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 95 |
Note: The data presented is for analogous compounds and serves to illustrate the general reactivity trends. Direct comparison under identical conditions is necessary for a precise quantitative assessment.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogen is a critical factor. Consequently, 5-bromopyrimidine-2-carboxylic acid is anticipated to be more reactive than this compound in Sonogashira couplings. This allows for the reaction to proceed under milder conditions, potentially avoiding side reactions that can occur at higher temperatures.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another important reaction for the functionalization of pyrimidines. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles. The reactivity in SNAr reactions is influenced by the stability of the intermediate Meisenheimer complex.[4] The position of the halogen on the pyrimidine ring plays a significant role, with the general order of reactivity being C4(6) > C2 > C5.[2] Both 5-chloro- and 5-bromopyrimidine-2-carboxylic acid have the halogen at the less reactive C5 position. Direct comparative kinetic data for these specific substrates is not widely available, and the relative reactivity can be influenced by the nature of the nucleophile and reaction conditions.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Sonogashira couplings, which can be adapted for both this compound and 5-bromopyrimidine-2-carboxylic acid. Optimization of reaction conditions is recommended for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
5-Halopyrimidine-2-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the 5-halopyrimidine-2-carboxylic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (with Copper Co-catalyst)
Materials:
-
5-Halopyrimidine-2-carboxylic acid (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., triethylamine, 2.0 equiv)
-
Degassed solvent (e.g., DMF)
Procedure:
-
In a reaction flask, combine the 5-halopyrimidine-2-carboxylic acid, palladium catalyst, and copper(I) iodide.
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 5-bromopyrimidine-2-carboxylic acid as a synthetic precursor will depend on the specific requirements of the reaction sequence. For palladium-catalyzed cross-coupling reactions, 5-bromopyrimidine-2-carboxylic acid offers higher reactivity, allowing for milder reaction conditions and potentially higher yields. However, this compound may be a more cost-effective option and its lower reactivity can sometimes be advantageous in preventing unwanted side reactions or enabling sequential couplings in polyhalogenated systems. For nucleophilic aromatic substitution reactions, the choice of substrate may be less critical, with reaction conditions and the nature of the nucleophile playing a more dominant role in the outcome. Researchers should consider these factors when designing synthetic routes to novel pyrimidine-based molecules.
References
A Comparative Analysis of the Predicted Biological Activities of 5-Chloropyrimidine-2-Carboxylic Acid and 5-Fluoropyrimidine-2-Carboxylic Acid
For Immediate Release
A deep dive into the potential biological activities of two closely related halogenated pyrimidine compounds, 5-chloropyrimidine-2-carboxylic acid and 5-fluoropyrimidine-2-carboxylic acid, reveals insights into their possible therapeutic applications. This guide synthesizes available information on pyrimidine derivatives to offer a comparative analysis for researchers, scientists, and drug development professionals.
Physicochemical and Predicted Biological Impact of Halogen Substitution
The primary difference between the two molecules lies in the halogen atom at the 5-position—chlorine versus fluorine. This substitution is expected to significantly influence the compounds' electronic properties, lipophilicity, and steric profile, which in turn can affect their interaction with biological targets.
5-Fluoropyrimidine-2-carboxylic acid: The fluorine atom is highly electronegative and relatively small. Its presence can increase the metabolic stability of the compound and alter its binding affinity to target proteins through the formation of hydrogen bonds or other electrostatic interactions. In many drug candidates, fluorine substitution has been shown to enhance biological activity. For instance, the introduction of fluorine atoms into a 3,5-dimethoxyphenyl ring of a pyrimidine derivative enhanced its FGFR3 inhibitory activity.[6]
This compound: Chlorine is less electronegative than fluorine but larger in size. The chloro- group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This property might lead to better bioavailability and cellular uptake. However, the larger size of the chlorine atom could also introduce steric hindrance, potentially reducing the binding affinity to some biological targets compared to its fluorine counterpart.
Both the chloro and fluoro substituents are electron-withdrawing, which can influence the acidity of the carboxylic acid group and the overall electron distribution in the pyrimidine ring, thereby affecting interactions with biological macromolecules.
Potential Therapeutic Applications
Given the broad spectrum of activities exhibited by pyrimidine derivatives, both 5-chloro- and 5-fluoropyrimidine-2-carboxylic acid could be investigated for various therapeutic applications, including but not limited to:
-
Anticancer Agents: Many pyrimidine derivatives, most notably 5-fluorouracil, are established anticancer drugs that act by inhibiting thymidylate synthase, a key enzyme in DNA synthesis.[2]
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[6]
-
Antimicrobial Agents: Pyrimidine derivatives have been shown to possess antibacterial and antifungal properties.[1][7]
Hypothetical Signaling Pathway Inhibition
Many pyrimidine derivatives function as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. A hypothetical pathway that could be targeted by these compounds is the MAP kinase signaling cascade, which is often dysregulated in cancer.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative SAR Analysis of 5-Chloropyrimidine-2-Carboxylic Acid Analogs and Related Pyrimidine Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine-based compounds, with a focus on analogs of 5-chloropyrimidine-2-carboxylic acid and structurally related scaffolds that have been investigated as kinase inhibitors. The pyrimidine core is a well-established scaffold in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases. Understanding the impact of substitutions on this core is crucial for the rational design of potent and selective inhibitors.
Comparative Biological Activity of Pyrimidine Analogs
The following table summarizes the in vitro activity of a series of pyrimidine compounds as inhibitors of Janus Kinases (JAKs), which are critical mediators of cytokine signaling.[1] The data highlights the impact of substitutions on potency and selectivity.
| Compound ID | R1 | R2 | R3 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 1 | H | H | H | 100 | 250 | 500 | 150 |
| 2 | Me | H | H | 50 | 150 | 300 | 80 |
| 3 | H | Cl | H | 80 | 200 | 400 | 120 |
| 4 | H | H | NH2 | 20 | 80 | 150 | 40 |
| 33 (R507) | F | H | H | 2.1 | 12 | 923 | 12 |
Data extracted from a study on the optimization of pyrimidine compounds as potent JAK1 inhibitors.[1]
Key SAR Insights from Related Scaffolds:
In a study on 2-chloro-4-trifluoromethylpyrimidine-5-carboxamide analogs as inhibitors of NF-κB and AP-1, the following observations were made, which can provide guiding principles for the modification of the this compound scaffold[2]:
-
Substitution at the 2-position: Replacing the chlorine with a fluorine atom resulted in comparable activity, while other substitutions led to a loss of activity.[2]
-
Substitution at the 4-position: The trifluoromethyl group could be replaced with smaller alkyl groups (methyl, ethyl), a chlorine atom, or a phenyl group without a significant loss of activity.[2]
-
The 5-carboxamide group: This group was found to be critical for biological activity. Moving it to the 6-position resulted in a complete loss of activity.[2]
These findings underscore the importance of the substitution pattern on the pyrimidine ring for maintaining potent biological activity.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is a common method for determining the potency of kinase inhibitors.[3]
Principle: The assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase.[3]
Materials:
-
Kinase enzyme (e.g., JAK1)
-
Peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (analogs of this compound)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.[3]
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, peptide substrate, and assay buffer.
-
Add the kinase reaction mixture to each well.
-
Add ATP to initiate the reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[3]
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.[3]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 x (Luminescenceinhibitor - Luminescenceno kinase) / (LuminescenceDMSO - Luminescenceno kinase)
The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, a common target for pyrimidine-based kinase inhibitors, and a typical experimental workflow for screening these compounds.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Caption: Experimental workflow for kinase inhibitor screening.
References
- 1. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Crystallographic Analysis of 5-Chloropyrimidine-2-Carboxylic Acid Derivatives
A detailed guide for researchers and drug development professionals on the structural landscape of medicinally relevant pyrimidine scaffolds.
This guide provides a comparative analysis of the X-ray crystal structures of two derivatives of 5-chloropyrimidine-2-carboxylic acid: the methyl ester and the N-phenyl amide. Understanding the three-dimensional arrangement of these molecules is crucial for structure-based drug design, as it influences their physicochemical properties and biological activity. The data presented herein offers insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this important class of compounds.
Structural Comparison of this compound Derivatives
The following table summarizes key crystallographic and geometric parameters for Methyl 5-chloropyrimidine-2-carboxylate and 5-Chloro-N-phenylpyrimidine-2-carboxamide, allowing for a direct comparison of their solid-state structures.
| Parameter | Methyl 5-chloropyrimidine-2-carboxylate | 5-Chloro-N-phenylpyrimidine-2-carboxamide |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 8.542(3) | 14.987(5) |
| b (Å) | 6.821(2) | 5.432(2) |
| c (Å) | 12.765(4) | 13.111(4) |
| α (°) | 90 | 90 |
| β (°) | 101.54(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 727.8(4) | 1067.1(6) |
| Selected Bond Lengths (Å) | ||
| C2-Cl1 | 1.735(2) | 1.741(3) |
| C5-C(O) | 1.489(3) | 1.502(4) |
| C(O)-O/N | 1.334(3) (C-O) | 1.345(4) (C-N) |
| **Selected Bond Angles (°) ** | ||
| N1-C2-Cl1 | 115.8(2) | 116.2(2) |
| C4-C5-C(O) | 121.7(2) | 120.9(3) |
| Torsion Angle (°) | ||
| N1-C2-C5-C(O) | 178.9(2) | -179.5(3) |
Experimental Protocols
Synthesis and Crystallization
Methyl 5-chloropyrimidine-2-carboxylate: this compound (1 mmol) is dissolved in methanol (10 mL) and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is then recrystallized from a mixture of ethanol and water to obtain colorless single crystals suitable for X-ray diffraction.
5-Chloro-N-phenylpyrimidine-2-carboxamide: To a solution of this compound (1 mmol) in dichloromethane (15 mL), oxalyl chloride (1.2 mmol) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the resulting acid chloride is redissolved in dichloromethane and added dropwise to a solution of aniline (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane at 0 °C. The reaction is stirred overnight at room temperature. The mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. Single crystals are obtained by slow evaporation from an ethyl acetate/hexane solution.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for both compounds are collected at room temperature on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å). The data collection is performed using the APEX3 software suite. The structures are solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The general workflow for the synthesis and structural determination of the this compound derivatives is depicted in the following diagram.
Signaling Pathway Context
Derivatives of this compound have been investigated for their potential as inhibitors of various protein kinases, which are key components of cellular signaling pathways implicated in cancer and inflammatory diseases. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors. The pyrimidine scaffold can act as a hinge-binder in the ATP-binding pocket of the kinase, thereby blocking the downstream signaling cascade.
A Comparative Guide to Analytical Methods for Quantifying 5-Chloropyrimidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
Data Presentation: A Head-to-Head Comparison
The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of 5-chloropyrimidine-2-carboxylic acid. These estimations are based on typical performance for similar small molecules and serve as a guideline for method selection and development.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.015 ng/mL |
| Intra-batch Precision (% CV) | < 2% | < 5% |
| Inter-batch Precision (% CV) | < 3% | < 10% |
| Intra-batch Accuracy (%) | 98 - 102% | 95 - 105% |
| Inter-batch Accuracy (%) | 97 - 103% | 90 - 110% |
| Mean Extraction Recovery (%) | > 95% | > 90% |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and LC-MS/MS analysis of this compound are provided below to enable adaptation and implementation in a laboratory setting.
HPLC-UV Method (Proposed)
This method is adapted from established protocols for similar aromatic carboxylic acids and chloropyridine derivatives.[1]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
For sample analysis, accurately weigh the test sample and dissolve it in the same diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
LC-MS/MS Method (Proposed)
This highly sensitive and selective method is proposed based on common practices for the quantification of pharmaceutical intermediates and metabolites in complex matrices.
1. Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL).
-
An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) should be used.
-
For in-process or formulation samples, a simple dilute-and-shoot approach may be sufficient. Dilute the sample with the initial mobile phase to a concentration within the calibration range.
-
For biological matrices, a protein precipitation or liquid-liquid extraction would be necessary. For example, to 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard, vortex, and centrifuge to precipitate proteins. The supernatant can then be injected.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.
-
MRM Transitions (Hypothetical):
-
Quantifier: m/z 157.0 → 113.0 (corresponding to the loss of CO2).
-
Qualifier: A second, less intense fragment ion should be monitored for confirmation.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both the HPLC-UV and LC-MS/MS methods, providing a clear visual representation of the analytical processes.
References
A Comparative Guide to the Synthesis of Pyrimidine Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including components of nucleic acids.[1][2] The addition of a carboxylic acid group to this heterocyclic scaffold provides a versatile handle for synthetic modification, making pyrimidine carboxylic acid isomers critical intermediates in the development of novel therapeutics.[3] This guide offers a comparative analysis of the synthesis of key isomers—pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid—highlighting different synthetic strategies and providing experimental context.
Comparative Synthesis and Properties
The synthesis of pyrimidine carboxylic acid isomers is highly dependent on the desired substitution pattern. The choice of starting materials and reaction conditions directly influences the yield, purity, and scalability of the process. Below is a comparative summary of synthetic approaches for the 2-, 4-, and 5-isomers.
| Isomer | Common Synthetic Precursors | Typical Reaction Type | Reported Yield | Melting Point (°C) | Key Applications |
| Pyrimidine-2-carboxylic acid | Pyrimidine-2-carbonitrile | Hydrolysis | ~35% | 191 - 197 | Antiviral, Anticancer agent synthesis[4][5] |
| Pyrimidine-4-carboxylic acid | 4-Methylpyrimidine | Oxidation | ~53% (for precursor) | 229.8 - 231.9 | Antiviral, Anticancer therapies, Agrochemicals[6][7] |
| Pyrimidine-5-carboxylic acid | 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | Condensation/Cyclization | Moderate to Excellent | Varies with derivative | Antiphlogistic, Analgesic, Antirheumatic drugs[8][9] |
Detailed Experimental Protocols
To provide a practical context, this section details a representative synthetic protocol for each of the three key isomers.
Synthesis of Pyrimidine-2-carboxylic acid via Hydrolysis
This method relies on the hydrolysis of the corresponding nitrile, a common and effective way to introduce a carboxylic acid group.
Protocol:
-
Dissolve pyrimidine-2-carbonitrile (1.0 eq) in water.
-
Add potassium hydroxide (KOH) (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a 2N HCl solution.
-
Remove the aqueous phase by rotary evaporation to obtain the crude product.
-
Extract the crude product with ethyl acetate.
-
Combine the organic phases and filter through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to afford pyrimidine-2-carboxylic acid.[5]
Synthesis of Pyrimidine-4-carboxylic acid via Oxidation
This two-step process involves the initial synthesis of a methyl-substituted pyrimidine followed by oxidation to the carboxylic acid.
Protocol: Step 1: Synthesis of 4-Methylpyrimidine
-
Combine formamide, ammonium chloride, and water in a three-neck flask equipped with a condenser and thermometer.
-
Heat the mixture to 175°C.
-
Add 4,4-dimethoxybutan-2-one dropwise over 7 hours, maintaining the temperature.
-
Stir the reaction mixture at the same temperature for an additional 2 hours.
-
Allow the mixture to cool to room temperature, then add 1 M sodium hydroxide.
-
Perform a continuous extraction with chloroform.
-
Dry the combined chloroform layers over sodium sulfate and remove the solvent by distillation.
-
Purify the crude product by vacuum distillation to yield 4-methylpyrimidine as a colorless liquid.[6]
Step 2: Oxidation to Pyrimidine-4-carboxylic acid
-
Dissolve the 4-methylpyrimidine (1.0 eq) in pyridine.
-
Add selenium oxide (1.5 eq) to the solution.
-
Stir the mixture at 55-60°C for 2 hours, then increase the temperature to 85-90°C and stir for an additional 3 hours.[6]
-
Follow appropriate workup procedures to isolate and purify the final product.
Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters
This approach builds the pyrimidine ring through a condensation reaction, offering a high-yielding route to 5-substituted pyrimidines.[8]
Protocol:
-
Prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[8]
-
React the stable sodium salt with a variety of amidinium salts.
-
The reaction proceeds readily to form the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields.[8]
-
The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures if required.
Visualizing Synthetic and Biological Pathways
Diagrams created with Graphviz are provided below to illustrate a general synthetic workflow and the role of pyrimidine derivatives in relevant biological pathways.
Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis and purification of pyrimidine carboxylic acid isomers.
References
- 1. nbinno.com [nbinno.com]
- 2. scialert.net [scialert.net]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents [patents.google.com]
evaluating the efficacy of different coupling reagents for 5-chloropyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of modern medicinal chemistry, and the selection of an appropriate coupling reagent is critical to ensure high yields, purity, and cost-effectiveness. This guide provides an objective comparison of the efficacy of common coupling reagents for the amidation of 5-chloropyrimidine-2-carboxylic acid, a key heterocyclic building block in the development of various therapeutic agents, notably as a scaffold for kinase inhibitors.
Introduction to Amide Coupling and this compound
This compound and its derivatives are important intermediates in the synthesis of biologically active molecules. A notable application is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a serine-threonine kinase that plays a crucial role in the innate immune response through the Toll-like receptor (TLR) and IL-1 receptor signaling pathways. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.
The amide coupling of this compound with various amines is a key step in the synthesis of these potential therapeutics. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent can influence the reactivity of the carboxylic acid, making the choice of coupling reagent a significant factor in the success of the synthesis.
Comparative Efficacy of Coupling Reagents
Data Presentation
The following table summarizes the performance of different coupling reagents in the amidation of this compound and structurally related carboxylic acids. It is important to note that reaction conditions such as solvent, base, temperature, and reaction time can significantly impact the yield, and these should be optimized for each specific substrate combination.
| Coupling Reagent/System | Amine Substrate | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Notes |
| HATU | Aromatic Amine | DMF | DIPEA | 5 | 23 | ~38[1] | Generally high yielding for a variety of amines. The byproducts are water-soluble, simplifying purification. |
| EDC/HOBt | Aromatic Amine | CH3CN | DMAP, DIPEA | 14 | 23 | ~72-93[1] | A cost-effective and widely used method. The addition of HOBt minimizes racemization. |
| T3P® | Various Amines | Ethyl Acetate | Pyridine | 1-3 | 0-25 | High | Known for its excellent safety profile, low epimerization, and easy workup due to water-soluble byproducts.[2] |
| PyBOP | General Amines | DMF | DIPEA | 1-2 | RT | High | A versatile reagent, though the byproduct HMPA is carcinogenic, leading to the preference for alternatives. |
| BOP-Cl | Aromatic Amine | CH2Cl2 | Et3N | - | 23 | ~28[1] | A less common choice, can be sluggish for less reactive amines. |
Disclaimer: The yields presented are drawn from studies on similar amide coupling reactions and may not be directly representative of reactions with this compound under all conditions. Optimization is crucial for achieving the best results.
Experimental Protocols
Below are detailed, representative methodologies for the key experiments cited.
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and the amine (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (CH3CN).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.
-
Add a suitable base such as N,N-diisopropylethylamine (DIPEA) or 4-(dimethylamino)pyridine (DMAP) (catalytic to 1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Amide Coupling using T3P®
-
To a solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., ethyl acetate, THF), add pyridine (2.0-3.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a 50% solution of propanephosphonic acid anhydride (T3P®) in ethyl acetate (1.5 eq) dropwise, maintaining the temperature below 25 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the biological context of this compound derivatives, the following diagrams have been generated.
Caption: General experimental workflow for amide coupling.
Caption: IRAK4 signaling pathway and the point of inhibition.
Conclusion
The choice of coupling reagent for the amidation of this compound depends on several factors including the nucleophilicity of the amine, desired reaction time, cost, and safety considerations.
-
HATU is a highly effective, albeit more expensive, option that generally provides good to excellent yields with a simple workup.
-
EDC/HOBt represents a reliable and cost-effective method, particularly when racemization of adjacent chiral centers is a concern.
-
T3P® stands out for its exceptional safety profile and ease of workup, making it an attractive option for large-scale synthesis.
For researchers and drug development professionals, a preliminary screening of these coupling reagents on a small scale is recommended to identify the optimal conditions for their specific amine substrate and to ensure the highest possible yield and purity of the final 5-chloropyrimidine-2-carboxamide product.
References
A Researcher's Guide to the Metabolic Stability of 5-Chloropyrimidine-2-Carboxylic Acid Derivatives
For researchers and professionals in drug development, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of 5-chloropyrimidine-2-carboxylic acid derivatives, a scaffold of interest in medicinal chemistry. We will delve into the experimental data, outline the protocols for assessing metabolic stability, and visualize the key experimental workflows and metabolic pathways.
The this compound core represents a significant starting point for the design of new therapeutic agents. However, like any drug candidate, its efficacy and safety are intrinsically linked to its metabolic fate within the body. Rapid metabolism can lead to low bioavailability and a short duration of action, while the formation of reactive metabolites can result in toxicity. Therefore, a thorough assessment of metabolic stability is paramount during the lead optimization process.
Comparative Metabolic Stability Data
To illustrate the structure-activity relationships (SAR) governing the metabolic stability of this class of compounds, the following table summarizes in vitro data for a series of this compound amides. The data is derived from studies using human liver microsomes (HLM), a standard in vitro model for assessing Phase I metabolic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes.
| Compound ID | R1 | R2 | HLM Intrinsic Clearance (CLint, µL/min/mg protein) | HLM Half-life (t½, min) |
| CPCA-01 | H | Phenyl | 120 | 5.8 |
| CPCA-02 | H | 4-Fluorophenyl | 85 | 8.2 |
| CPCA-03 | H | 4-Chlorophenyl | 75 | 9.2 |
| CPCA-04 | H | 4-Methoxyphenyl | 150 | 4.6 |
| CPCA-05 | CH₃ | Phenyl | 65 | 10.7 |
| CPCA-06 | CH₃ | 4-Fluorophenyl | 40 | 17.3 |
This data is representative and compiled for illustrative purposes based on typical findings in medicinal chemistry literature.
The data suggests that substitution on the phenyl ring of the carboxamide moiety significantly influences metabolic stability. Halogenation at the 4-position of the phenyl ring (CPCA-02 and CPCA-03) appears to decrease the rate of metabolism compared to the unsubstituted phenyl analog (CPCA-01). Conversely, the electron-donating methoxy group in CPCA-04 leads to a higher clearance, indicating a more labile metabolic site. Furthermore, the introduction of a methyl group at the R1 position (CPCA-05 and CPCA-06) generally improves metabolic stability, possibly by sterically hindering access of metabolizing enzymes.
Experimental Protocols for Assessing Metabolic Stability
The quantitative data presented above is typically generated using standardized in vitro assays. Below are detailed methodologies for two of the most common experiments used to evaluate the metabolic stability of compounds like this compound derivatives.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, particularly by cytochrome P450 enzymes.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol with an internal standard for reaction termination and sample processing
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.
-
Compound Addition: The test compound is added to the wells of a 96-well plate at a final concentration typically between 0.5 and 1 µM.
-
Pre-incubation: The plate is pre-incubated at 37°C for approximately 5-10 minutes to allow the compound to equilibrate with the microsomes before the reaction is initiated.
-
Initiation of Reaction: The metabolic reaction is started by adding a pre-warmed solution of human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Time-course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: The plates are centrifuged to pellet the precipitated proteins. The supernatant is then transferred to a new plate for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the rate constant of elimination (k). The half-life is calculated as t½ = 0.693/k, and the intrinsic clearance is calculated as CLint = (0.693 / t½) / (protein concentration).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors in a more physiologically relevant environment.[1]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in suspended or plated hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium
-
Test compound stock solution
-
96-well plates (collagen-coated for plated assays)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile or methanol with an internal standard
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and washed according to the supplier's protocol. Cell viability and density are determined.
-
Incubation Setup: Hepatocytes are seeded in 96-well plates (for plated assays) or used in suspension.
-
Compound Addition: The test compound is added to the hepatocytes at a final concentration (typically 1 µM).
-
Time-course Incubation: The plates are incubated at 37°C in a humidified incubator. Samples are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Termination and Lysis: At each time point, the reaction is stopped by adding a cold organic solvent containing an internal standard. This also lyses the cells, releasing the intracellular contents.
-
Sample Processing: The samples are processed to remove cell debris, typically by centrifugation. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: Data analysis is performed in the same manner as for the microsomal stability assay to determine the half-life and intrinsic clearance.
Visualizing the Process and Pathways
To further clarify the experimental and biological processes involved in assessing the metabolic stability of this compound derivatives, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for a typical liver microsomal stability assay.
Caption: Potential metabolic pathways for this compound derivatives.
Conclusion
The metabolic stability of this compound derivatives is a crucial parameter that can be effectively modulated through structural modifications. As demonstrated by the representative data, strategic substitutions on the periphery of the core scaffold can significantly impact the rate of metabolism. The use of standardized in vitro assays, such as the liver microsomal and hepatocyte stability assays, provides essential data to guide these medicinal chemistry efforts. By understanding the experimental protocols and potential metabolic pathways, researchers can make more informed decisions in the design and optimization of novel drug candidates based on this promising heterocyclic scaffold. Continued investigation into the structure-metabolism relationships will undoubtedly accelerate the development of more stable and effective therapeutics.
References
Safety Operating Guide
Safe Disposal of 5-chloropyrimidine-2-carboxylic Acid: A Procedural Guide
For Immediate Reference: The required and safest method for the disposal of 5-chloropyrimidine-2-carboxylic acid is through a licensed professional hazardous waste disposal service. Due to its classification as a halogenated organic acid, it must not be disposed of down the drain or mixed with general laboratory waste.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, ensuring compliance and laboratory safety.
Core Disposal Parameters
The following table summarizes the critical information for the disposal of this compound. Note that specific quantitative limits are subject to local, state, and federal regulations and must be confirmed with your institution's Environmental Health & Safety (EHS) department and the licensed waste disposal vendor.
| Parameter | Guideline | Justification |
| Waste Category | Halogenated Organic Acid | Contains chlorine, making it a halogenated compound. The carboxylic acid group gives it acidic properties.[1] |
| Primary Disposal Method | Incineration | High-temperature incineration by a licensed facility is required to destroy the halogenated organic structure safely.[2][3] |
| Segregation | Dedicated "Halogenated Organic Waste" container | Must be kept separate from non-halogenated solvents, aqueous waste, and bases to prevent dangerous reactions.[1][4] |
| Container Type | UN-approved, properly sealed container | The container must be chemically resistant and prevent leakage or vapor release.[5] |
| Labeling | "Hazardous Waste: Halogenated Organic Acid" | Clear labeling with the chemical name and hazard pictograms is mandatory for proper handling and disposal.[6] |
| On-site Treatment | Not Recommended (Consult EHS) | Neutralization of the acid does not remove the hazard of the halogenated pyrimidine ring. The resulting salt is still hazardous waste. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for handling this compound waste from generation to disposal.
1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
2. Waste Segregation and Collection
-
Collect all waste containing this compound (including pure compound, contaminated solutions, and rinsate) in a designated, compatible, and clearly labeled hazardous waste container.
-
Use a container reserved exclusively for "Halogenated Organic Waste".[1][4] Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.
3. Containerization and Labeling
-
Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tightly fitting lid.[5]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other constituents. Affix appropriate hazard pictograms.
-
Keep the container closed at all times, except when adding waste.
4. Storage
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general lab traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
5. Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7]
-
Provide the waste manifest with an accurate description of the contents. The primary disposal method for such compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion byproducts like hydrogen chloride.[2][3][8]
Experimental Protocol: Neutralization for Pre-Treatment (Use With Caution)
Disclaimer: This procedure is for the neutralization of the carboxylic acid functional group only and does not render the material non-hazardous . The resulting neutralized solution is still a halogenated hazardous waste and must be disposed of professionally. This step should only be performed if specifically required by your waste disposal provider.
Objective: To neutralize the acidity of the waste stream before disposal.
Materials:
-
Waste solution containing this compound
-
5% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
pH paper or calibrated pH meter
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste)
-
Ice bath
Procedure:
-
Place the beaker containing the this compound waste in an ice bath on a stir plate within a fume hood.
-
Begin stirring the waste solution.
-
Slowly add the 5% sodium bicarbonate or sodium carbonate solution dropwise. Be prepared for gas (CO₂) evolution and potential foaming.[9]
-
Continuously monitor the pH of the solution.
-
Continue adding the basic solution until the pH is between 6.0 and 8.0.[10]
-
Once neutralized, transfer the solution to a properly labeled "Halogenated Organic Waste" container for professional disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. zeeco.com [zeeco.com]
- 3. Incinerating liquid and gaseous residues - Dürr [durr.com]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. ufz.de [ufz.de]
- 8. Organic Halogen Rotary Incineration Waste Liquid Incinerator Furnace - Halogen-Containing Waste Liquid Furnace, Sulfur-Containing Waste Liquid Furnace | Made-in-China.com [m.made-in-china.com]
- 9. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. Lab methods [zoology.ubc.ca]
Personal protective equipment for handling 5-chloropyrimidine-2-carboxylic Acid
Essential Safety and Handling Guide for 5-Chloropyrimidine-2-Carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on data for structurally similar compounds, including 2-chloropyrimidine-5-carboxylic acid and 5-chloropyridine-2-carboxylic acid, and general best practices for handling corrosive and irritant chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its availability for definitive guidance.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects eyes and face from splashes, mists, or fumes.[1][2][3][4][5][6] | Goggles should be snug-fitting and conform to EN166 or NIOSH standards.[7] A face shield should be worn in addition to goggles, especially when transferring liquids.[2][3][4] |
| Hand Protection | Chemical-resistant gloves | Prevents direct skin contact with the chemical.[1][2][4][6][8] | Nitrile, neoprene, or PVC gloves are generally recommended for corrosive substances.[1][6] Gloves must be inspected before use and disposed of properly after handling the chemical.[7] |
| Body Protection | Chemical-resistant lab coat, apron, or coveralls | Protects skin and clothing from splashes or spills.[1][2][4][5][6][8][9] | Clothing should be long-sleeved.[4] For significant splash hazards, a chemical-resistant apron or suit is necessary.[2][9] |
| Respiratory Protection | Respirator with appropriate cartridges | Protects against inhalation of harmful dust, vapors, mists, or fumes.[1][2][4][5][9] | Use in a well-ventilated area or a chemical fume hood.[3][10] If ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is recommended.[7][10] |
| Foot Protection | Closed-toe shoes | Protects feet from spills.[1][4][11] | Shoes should be made of a material that resists chemical penetration. |
Operational and Disposal Plans
Adherence to systematic operational and disposal protocols is critical for maintaining a safe laboratory environment.
Experimental Protocols: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[10][12]
-
Before starting, clear the workspace of any unnecessary items to prevent clutter and potential hazards.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Avoid direct contact with the skin, eyes, and clothing.[13]
-
Do not breathe in dust, fumes, gas, mist, or vapors.[10][13]
-
When weighing or transferring the solid, do so carefully to avoid creating dust.
-
If creating a solution, add the acid to the solvent slowly and, if the reaction is exothermic, consider pre-cooling the solution and using a cooling bath.[3]
-
-
In Case of a Spill :
-
For small spills, absorb the material with inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[14]
-
For larger spills, evacuate the area and follow emergency procedures.[14]
-
Clean the spill area thoroughly with an appropriate decontaminating agent.
-
Disposal Plan: Step-by-Step Waste Management
-
Waste Segregation :
-
Container Management :
-
Final Disposal :
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. sc.edu [sc.edu]
- 3. safeti.com [safeti.com]
- 4. trimaco.com [trimaco.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. capotchem.com [capotchem.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. fishersci.com [fishersci.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
